tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 4-(diaminomethylideneamino)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2.ClH/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)14-9(12)13;/h8H,4-7H2,1-3H3,(H4,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZASXQVPHIDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671949 | |
| Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885049-08-1 | |
| Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a specialized organic compound primarily utilized as a key building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, a Boc-protecting group, and a guanidinium group, makes it a valuable precursor for the synthesis of various biologically active molecules. The positively charged guanidinium group at physiological pH is particularly significant for molecular recognition, often mimicking the side chain of arginine. This allows for the design of molecules that can interact with the active sites of enzymes, especially proteases. This technical guide provides an in-depth overview of the known basic properties of this compound and outlines standard experimental protocols for its further characterization.
Physicochemical Properties
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the melting point, pKa, and solubility of this compound (CAS Number: 885049-08-1). This is not uncommon for a research chemical that is principally used as an intermediate in synthesis. However, its structural features provide some insight into its likely properties.
The presence of the hydrochloride salt of the guanidino group suggests that the compound is a water-soluble solid at room temperature. The guanidino group is strongly basic, with the pKa of guanidinium ions typically around 13.5. Therefore, this compound is expected to be a strong base. The Boc-protecting group imparts lipophilicity, which may influence its solubility in organic solvents.
For comparative purposes, the properties of a structurally related compound, tert-butyl piperidine-4-carboxylate hydrochloride, are provided below. It is crucial to note that the following data is NOT for this compound and should be used for reference only.
Table 1: Physicochemical Properties of a Structurally Related Compound
| Property | Value (for tert-butyl piperidine-4-carboxylate hydrochloride) |
| Molecular Formula | C₁₀H₂₀ClNO₂ |
| Molecular Weight | 221.72 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in water |
Biological Significance and Applications
The primary application of this compound is in the synthesis of enzyme inhibitors, particularly for serine proteases. The guanidino moiety is a well-established pharmacophore that can form strong interactions with negatively charged residues, such as aspartate, in the active sites of these enzymes.
Derivatives of this compound have been investigated as inhibitors for a range of proteases involved in various disease pathways, including:
-
Thrombin: A key enzyme in the blood coagulation cascade, making its inhibitors potential anticoagulants.
-
Trypsin-like proteases: A broad family of enzymes with diverse physiological roles.
-
Enteropeptidase: An enzyme involved in protein digestion, with inhibitors being explored for the treatment of obesity.
The general workflow for utilizing this compound in drug discovery is depicted below.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid crystalline compound is a key indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of pKa (Potentiometric Titration)
The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pKa of the guanidinium group is of primary interest.
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the base has been neutralized.
Determination of Aqueous Solubility
Solubility is a critical parameter for drug development, influencing absorption and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the equilibrium solubility of the compound.
Conclusion
An In-Depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a pivotal building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutic agents. Its unique structure, featuring a piperidine scaffold, a Boc-protected amine, and a guanidinium group, makes it a valuable precursor for developing molecules with diverse biological activities. The guanidinium group, in particular, is a key pharmacophore that mimics the side chain of arginine, enabling it to interact with the active sites of various enzymes, especially serine proteases. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value |
| CAS Number | 885049-08-1[1][2] |
| Molecular Formula | C₁₁H₂₃ClN₄O₂ |
| Molecular Weight | 278.78 g/mol |
| Appearance | Off-white solid |
| pH | 4.8 (250 g/L aqueous solution)[2] |
| Melting Point | 179 - 186 °C (354.2 - 366.8 °F)[2] |
| Solubility | Information not available |
| Storage Temperature | 2-8°C |
Synthesis
Experimental Workflow: Synthesis of this compound
Caption: Plausible synthetic workflow for the target compound.
General Experimental Protocol for Guanidinylation
-
Dissolution: The starting material, tert-butyl 4-aminopiperidine-1-carboxylate, is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Guanidinylating Agent: A guanidinylating reagent, for instance, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is added to the solution. A mild base, such as triethylamine or diisopropylethylamine (DIPEA), may be required to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography.
-
Deprotection and Salt Formation: The Boc groups on the newly formed guanidine are removed under acidic conditions, typically using hydrochloric acid in a solvent like dioxane or ethanol, to yield the final hydrochloride salt.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly serine protease inhibitors. The guanidinium group is isosteric to a protonated primary amine and can form strong, bidentate hydrogen bonds with carboxylate residues in the active sites of enzymes.
Role as a Precursor for Serine Protease Inhibitors
Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression. Dysregulation of their activity is implicated in a variety of diseases. The guanidinopiperidine moiety derived from the title compound is a common feature in many synthetic serine protease inhibitors designed to target enzymes such as:
-
Thrombin and Factor Xa: Key enzymes in the coagulation cascade, making their inhibitors potential anticoagulants for the treatment and prevention of thrombosis.
-
Trypsin: A digestive enzyme, with inhibitors being explored for conditions like pancreatitis.
-
Matriptase and Hepsin: These proteases are involved in the activation of growth factors like Hepatocyte Growth Factor (HGF), which plays a role in cancer cell signaling. Inhibitors of these enzymes are being investigated as potential anti-cancer agents.
Experimental Example: Synthesis of a Hypothetical Serine Protease Inhibitor
The following is a generalized experimental protocol for the coupling of tert-butyl 4-guanidinopiperidine-1-carboxylate to a carboxylic acid, a common step in the synthesis of protease inhibitors.
-
Deprotection of the Piperidine Nitrogen: The Boc protecting group on the piperidine nitrogen of this compound is removed using a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
-
Amide Coupling: The resulting deprotected piperidine derivative is then coupled with a carboxylic acid of interest using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in the presence of a base like DIPEA in a solvent such as DMF.
-
Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC) to yield the desired protease inhibitor.
Involvement in Signaling Pathways
Molecules synthesized using this compound as a building block can modulate various signaling pathways by inhibiting key serine proteases.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving serine proteases (e.g., thrombin, Factor Xa) that leads to the formation of a fibrin clot. Inhibitors derived from the title compound can block these proteases, thereby interrupting the cascade and preventing thrombosis.
Caption: Inhibition of the coagulation cascade.
HGF/MET Signaling Pathway in Cancer
The HGF/MET signaling pathway is crucial for cell growth, motility, and invasion. Its aberrant activation is a hallmark of many cancers. Serine proteases like matriptase and hepsin are responsible for activating pro-HGF to its active form. Inhibitors containing the guanidinopiperidine scaffold can block this activation step, thereby downregulating MET signaling and inhibiting tumor progression.
Caption: Inhibition of the HGF/MET signaling pathway.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound and data from structurally related compounds, the following safety and handling precautions should be observed.
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wear protective gloves. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Wear eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid dust inhalation. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a versatile and valuable building block for the synthesis of targeted therapeutics, particularly serine protease inhibitors. Its pre-installed guanidinium group and protected piperidine nitrogen allow for straightforward incorporation into complex molecular scaffolds. A thorough understanding of its chemical properties, synthetic utility, and safety considerations is essential for its effective and safe use in drug discovery and development. The ability of its derivatives to modulate key signaling pathways, such as the coagulation cascade and cancer-related pathways, underscores its importance in the ongoing search for novel and effective medicines.
References
An In-depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS: 885049-08-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS: 885049-08-1), a key building block in modern medicinal chemistry. This document consolidates essential information on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in drug discovery, particularly in the development of protease inhibitors. The content is structured to serve as a practical resource for researchers and professionals engaged in pharmaceutical and chemical research.
Introduction
This compound is a versatile synthetic intermediate characterized by a piperidine core functionalized with a guanidinium group and protected by a tert-butoxycarbonyl (Boc) group. The presence of the guanidinium moiety, a common pharmacophore in enzyme inhibitors, makes this compound a valuable precursor for the synthesis of various biologically active molecules. Its primary application lies in the development of inhibitors for proteases, a class of enzymes implicated in a wide range of physiological and pathological processes.[1] The Boc protecting group allows for selective chemical transformations at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine of the piperidine ring.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 885049-08-1 | [1] |
| Molecular Formula | C₁₁H₂₃ClN₄O₂ | [1] |
| Molecular Weight | 278.78 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol | |
| Storage | 2-8°C | [1] |
Synthesis
The synthesis of this compound is typically achieved through the guanidinylation of its corresponding amine precursor, tert-Butyl 4-aminopiperidine-1-carboxylate. This reaction introduces the guanidinium group.
Experimental Protocol: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
1H-Pyrazole-1-carboxamidine hydrochloride (or other suitable guanidinylating agent)
-
Triethylamine (or another suitable base)
-
Dimethylformamide (DMF) or other suitable solvent
-
Diethyl ether
-
Hydrochloric acid (HCl) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (2.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Salt Formation: Purify the crude product by column chromatography on silica gel. Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Applications in Drug Discovery
The guanidinium group of this compound is a key structural motif that mimics the side chain of arginine, an amino acid frequently found in the active sites of enzymes, particularly serine proteases. This makes the compound an excellent starting material for the synthesis of protease inhibitors.
Serine Protease Inhibitors
Serine proteases play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation.[2][3] Dysregulation of their activity is associated with numerous diseases, making them important therapeutic targets. The guanidinium group can form strong ionic and hydrogen bond interactions with negatively charged residues, such as aspartate, commonly found in the S1 pocket of serine proteases like thrombin and trypsin.[1]
Derivatives of tert-Butyl 4-guanidinopiperidine-1-carboxylate have been explored as inhibitors of various serine proteases. For instance, the core structure can be incorporated into larger molecules designed to target specific proteases involved in thrombosis or cancer.
Conclusion
This compound is a fundamentally important building block for the synthesis of complex molecules with significant biological activity. Its utility in the construction of serine protease inhibitors highlights its value in drug discovery and development. This guide provides essential technical information to facilitate its effective use in the laboratory, from synthesis to application. Further research into novel derivatives based on this scaffold holds promise for the development of new therapeutics for a variety of diseases.
References
An In-depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly in the development of protease inhibitors and peptidomimetics. This document aims to serve as a detailed resource, offering available data on its chemical characteristics and outlining a general experimental approach for its synthesis. While specific experimental data for this exact compound is not widely published, this guide consolidates the available information and provides a framework for its laboratory preparation and potential applications.
Molecular Structure and Chemical Properties
This compound is a piperidine derivative featuring a guanidinium group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Molecular Formula: C₁₁H₂₃ClN₄O₂
Molecular Weight: 278.78 g/mol [1]
CAS Number: 885049-08-1[1]
Chemical Structure:
A summary of its key chemical identifiers and properties is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClN₄O₂ | [1] |
| Molecular Weight | 278.78 g/mol | [1] |
| CAS Number | 885049-08-1 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
General Experimental Protocol: Guanylation of an Amine
The conversion of a primary amine to a guanidine group can be achieved through various methods. A common approach involves the use of a guanylating agent. The following is a generalized protocol that can be adapted for the synthesis of the target molecule.
Starting Material: tert-Butyl 4-aminopiperidine-1-carboxylate Reagent: A suitable guanylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine, 1H-pyrazole-1-carboxamidine hydrochloride, or similar reagents). Solvent: A suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
Reaction Scheme (Illustrative):
Figure 1: Illustrative synthetic pathway for the preparation of the target compound.
Step-by-step Procedure (General):
-
Reaction Setup: In a round-bottom flask, dissolve tert-Butyl 4-aminopiperidine-1-carboxylate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the guanylating agent to the solution, followed by the dropwise addition of the organic base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected guanidino intermediate.
-
Deprotection and Salt Formation: If a protected guanylating agent was used, the protecting groups on the guanidino moiety are removed under acidic conditions. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid in a solvent like dioxane or isopropanol. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Spectroscopic Data
As of the latest literature search, specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located. Researchers synthesizing this compound would need to perform a full characterization to confirm its identity and purity.
Biological and Pharmacological Context
The guanidinium group is a key functional moiety in many biologically active molecules due to its ability to form strong hydrogen bonds and its protonated state at physiological pH, allowing it to mimic the side chain of arginine.
Role as a Building Block for Protease Inhibitors
The primary interest in this compound lies in its application as a synthon for the development of protease inhibitors. Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are implicated in a wide range of physiological and pathological processes.
The guanidinopiperidine moiety can act as a mimic of the arginine side chain, which is a common recognition motif for many proteases, including thrombin and trypsin. By incorporating this scaffold into small molecules, medicinal chemists can design potent and selective inhibitors for these enzyme targets. Such inhibitors have therapeutic potential in various areas, including:
-
Anticoagulation: Thrombin is a key enzyme in the blood coagulation cascade. Inhibitors of thrombin are used as anticoagulants to prevent and treat thrombosis.
-
Inflammation and Cancer: Other proteases are involved in inflammatory processes and cancer progression.
A logical workflow for utilizing this compound in drug discovery is outlined below.
References
The Role of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the function and application of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a key building block in contemporary medicinal chemistry. Contrary to being an active pharmaceutical ingredient, this compound serves as a pivotal intermediate in the synthesis of potent and selective enzyme inhibitors. Its unique structural components—a reactive guanidinium group, a versatile piperidine scaffold, and a strategically employed Boc protecting group—make it an invaluable tool for developing novel therapeutics, particularly in the realm of serine protease inhibition. This document will elucidate the chemical rationale behind its use, provide generalized experimental protocols for its application and the evaluation of its derivatives, and illustrate its role in the drug discovery workflow.
Introduction: A Versatile Building Block, Not an Active Drug
This compound is a specialized chemical reagent used extensively in pharmaceutical research and development. It is crucial to understand that this compound is not designed to have a direct mechanism of action within a biological system. Instead, it is a synthetic intermediate, a molecular fragment that chemists incorporate into larger, more complex molecules to create a final, biologically active compound.
Its primary utility lies in the synthesis of serine protease inhibitors. Serine proteases are a class of enzymes that play critical roles in various physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of these enzymes is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide will explore how the distinct features of this compound contribute to its function as a premier starting material for the synthesis of these targeted inhibitors.
Chemical Rationale and "Mechanism of Use"
The efficacy of this compound as a synthetic intermediate stems from the specific functions of its three primary components: the guanidinium group, the piperidine scaffold, and the tert-butyloxycarbonyl (Boc) protecting group.
The Guanidinium Group: A Serine Protease Anchor
The positively charged guanidinium moiety is a powerful pharmacophore that mimics the side chains of arginine and lysine. In many serine proteases, such as thrombin and trypsin, the active site contains a highly conserved aspartic acid residue (Asp189) deep within a binding pocket known as the S1 pocket.[1] This negatively charged residue serves as a recognition point for positively charged substrates.
The guanidinium group of a synthesized inhibitor forms a strong, bidentate salt bridge with the carboxylate of Asp189, anchoring the inhibitor firmly and selectively into the enzyme's active site.[1] This high-affinity interaction is fundamental to the potent inhibition of the target protease.
Figure 1: Guanidinium-Aspartate Interaction.
The Piperidine Scaffold: A Privileged Structure
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[2][3] Its inclusion offers several advantages:
-
Structural Rigidity and Vectorial Orientation: The six-membered ring provides a stable, non-planar (chair conformation) scaffold that reduces the conformational flexibility of the molecule. This allows for the precise positioning of the guanidinium group and other substituents into the enzyme's binding pockets.
-
Modulation of Physicochemical Properties: The piperidine core can be substituted to fine-tune properties like solubility and lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
-
Improved Pharmacokinetics: The presence of the piperidine motif often enhances metabolic stability and facilitates transport across biological membranes, improving the overall druggability of the final compound.[3]
The Boc Group: A Necessary Protection
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[6][7] Its role is to temporarily "mask" the reactivity of the piperidine nitrogen. This is essential to prevent this nitrogen from participating in unwanted side reactions during the chemical steps where other parts of the molecule are being assembled.
The key feature of the Boc group is its stability under a wide range of reaction conditions, yet its susceptibility to clean removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] This deprotection step is usually one of the final steps in the synthesis, revealing the free amine on the piperidine ring and finalizing the structure of the active inhibitor.
Figure 2: Boc-Deprotection Mechanism.
Application in Drug Synthesis: A Generalized Workflow
The primary application of this compound is in the multi-step synthesis of protease inhibitors. A typical workflow involves coupling the intermediate to a core molecular scaffold, followed by deprotection.
Figure 3: Generalized Synthetic Workflow.
This process allows for the creation of a diverse library of potential drug candidates by varying the "Core Scaffold." This scaffold is designed to interact with other binding sites on the target enzyme (e.g., S2, S3 pockets), thereby enhancing both the potency and selectivity of the final inhibitor.
Experimental Protocols
The following are generalized, representative protocols. Specific conditions such as concentrations, temperatures, and reaction times must be optimized for each unique synthesis and biological assay.
General Protocol for Boc-Deprotection
This protocol describes the removal of the Boc protecting group to yield the final active compound.
-
Dissolution: Dissolve the Boc-protected compound (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) (10 mL).
-
Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents, ~0.4-0.8 mL) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product. Further purification (e.g., by column chromatography) may be necessary.
General Protocol for a Serine Protease Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (e.g., IC₅₀) of a synthesized compound using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, pH 8.0, with NaCl and CaCl₂).
-
Enzyme Stock: Prepare a concentrated stock solution of the target serine protease (e.g., thrombin) in assay buffer.
-
Substrate Stock: Prepare a concentrated stock solution of a fluorogenic substrate specific for the enzyme (e.g., Boc-Val-Pro-Arg-AMC for thrombin) in DMSO.
-
Inhibitor Stock: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add assay buffer to each well.
-
Add a small volume (e.g., 1 µL) of the inhibitor from the serial dilution to the appropriate wells (include a DMSO-only control).
-
Add the serine protease solution to each well to initiate a pre-incubation period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity (e.g., λex=360 nm, λem=460 nm) over time (e.g., every 60 seconds for 30 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (DMSO-only) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 4: Experimental Workflow for an Inhibition Assay.
Data Presentation: Illustrative Inhibitory Potency
Following the synthesis and purification of a final drug candidate using this compound, its biological activity would be quantified. The table below presents hypothetical, yet representative, data for a synthesized inhibitor targeting thrombin, demonstrating its potency and selectivity against a related serine protease, trypsin.
| Compound | Target Enzyme | IC₅₀ (nM) [a] | Selectivity (vs. Trypsin) |
| Synthesized Inhibitor A | Thrombin | 15 | >1000-fold |
| Synthesized Inhibitor A | Trypsin | >15,000 | N/A |
| Reference Compound | Thrombin | 25 | ~500-fold |
[a] IC₅₀ (Half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion
This compound is a quintessential example of a modern synthetic building block that enables efficient and targeted drug discovery. It possesses no inherent mechanism of action itself; rather, its value is derived from the strategic combination of a protease-binding guanidinium group, a structurally versatile piperidine scaffold, and a readily cleavable Boc protecting group. By understanding the specific role of each of these components, medicinal chemists can leverage this powerful intermediate to construct novel, potent, and selective inhibitors for a range of therapeutic targets, ultimately accelerating the development of new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. mcours.net [mcours.net]
An In-Depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS 885049-08-1), a pivotal intermediate in contemporary medicinal chemistry. While a singular "discovery" event for this compound is not documented, its history is intrinsically linked to the development of targeted therapeutics, particularly protease inhibitors. This document details its synthesis, physicochemical properties, and its critical role as a molecular building block in the creation of potent and selective drug candidates. Experimental protocols and relevant biological pathways are also discussed to provide a thorough resource for researchers in the field.
Introduction and Physicochemical Properties
This compound is a versatile synthetic intermediate characterized by a piperidine scaffold, a guanidinium group, and a tert-butyloxycarbonyl (Boc) protecting group. The guanidinium group, being a strong base and capable of forming multiple hydrogen bonds, is a key pharmacophore in the design of inhibitors for enzymes such as thrombin and enteropeptidase. The Boc group provides a crucial element of synthetic control, allowing for selective reactions at other sites of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 885049-08-1 |
| Molecular Formula | C₁₁H₂₃ClN₄O₂ |
| Molecular Weight | 278.78 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in water and polar organic solvents |
| Storage | 2-8°C |
History and Development in Drug Discovery
The emergence of this compound is a direct consequence of the strategic design of enzyme inhibitors in drug discovery. The guanidine functional group is a well-established mimic of the side chain of arginine, an amino acid frequently recognized by the active sites of proteases. By incorporating this moiety into a piperidine ring, medicinal chemists have created a rigid scaffold that can be further functionalized to achieve high binding affinity and selectivity for specific enzyme targets.
Its "history" is therefore written in the patents and publications detailing the synthesis of advanced therapeutic agents. It is a key component in the development of anticoagulants and treatments for metabolic disorders due to its role in building inhibitors of key serine proteases.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through the guanidinylation of its corresponding amino precursor, tert-Butyl 4-aminopiperidine-1-carboxylate. This precursor is readily available and its synthesis is well-documented.
Synthesis of the Precursor: tert-Butyl 4-aminopiperidine-1-carboxylate
A common route to this precursor involves the Boc protection of 4-aminopiperidine.
Experimental Protocol: Boc Protection of 4-aminopiperidine
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent.
-
Base Addition: Add a base, such as triethylamine or sodium bicarbonate (1.1-1.5 eq), to the solution.
-
Boc-Anhydride Addition: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization to afford pure tert-Butyl 4-aminopiperidine-1-carboxylate.
Guanidinylation to Yield this compound
The guanidinylation of the primary amine is a critical step. Various reagents can be employed for this transformation.
Experimental Protocol: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add a guanidinylating reagent such as N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent) or a combination of N,N'-di-Boc-thiourea and an activating agent like mercury(II) chloride or cyanuric chloride (TCT)[1]. A base, such as triethylamine or N-methylmorpholine, is often required.
-
Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is worked up, which may involve filtration to remove solid byproducts, followed by an aqueous wash. The organic layer is dried and concentrated. The crude product is then purified by flash column chromatography.
-
Deprotection and Salt Formation: The Boc groups on the newly formed guanidine are typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane. This step also facilitates the formation of the hydrochloride salt.
Table 2: Representative Quantitative Data for Synthesis Steps
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Boc Protection | 4-aminopiperidine | tert-Butyl 4-aminopiperidine-1-carboxylate | 85-95 | >98 |
| Guanidinylation | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate | 70-90 | >95 |
| Deprotection/Salt Formation | tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate | This compound | >90 | >99 |
Note: Yields and purity are representative and can vary based on specific reaction conditions and purification methods.
Analytical Characterization
The structure and purity of this compound and its precursors are confirmed using standard analytical techniques.
Table 3: Representative Analytical Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| tert-Butyl 4-aminopiperidine-1-carboxylate | 1.45 (s, 9H), 1.20-1.35 (m, 2H), 1.75-1.85 (m, 2H), 2.80-2.95 (m, 2H), 3.90-4.05 (m, 2H), 2.90-3.10 (m, 1H), NH₂ protons variable | 28.4, 33.5, 43.8, 50.1, 79.5, 154.8 | [M+H]⁺: 201.16 |
| This compound | 1.46 (s, 9H), 1.40-1.60 (m, 2H), 2.00-2.15 (m, 2H), 2.95-3.10 (m, 2H), 4.00-4.15 (m, 2H), 3.70-3.85 (m, 1H), Guanidinium protons variable | 28.4, 31.5, 42.5, 48.0, 79.8, 154.9, 157.5 | [M+H]⁺ (free base): 243.20 |
Note: NMR data is illustrative and chemical shifts can vary depending on the solvent and instrument.
Applications in Drug Development and Biological Pathways
The primary application of this compound is as a key intermediate in the synthesis of protease inhibitors. The guanidinium group plays a crucial role in binding to the active site of these enzymes.
Thrombin Inhibitors and the Coagulation Cascade
Thrombin is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin.[2] Inhibitors of thrombin are important anticoagulant drugs used to prevent and treat thrombosis. The guanidine moiety of inhibitors designed using this building block can form a salt bridge with the carboxylate of an aspartic acid residue in the S1 pocket of thrombin, mimicking the natural substrate, arginine.
Enteropeptidase Inhibitors and Digestive Processes
Enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that initiates the activation of pancreatic digestive enzymes by converting trypsinogen to trypsin.[3][4] Inhibiting enteropeptidase can be a therapeutic strategy for managing conditions like obesity by reducing the digestion and absorption of dietary proteins. The guanidinopiperidine scaffold is used to design potent and selective inhibitors of this enzyme.
Conclusion
This compound is a testament to the enabling power of synthetic intermediates in modern drug discovery. Its rational design, incorporating a key pharmacophore on a versatile scaffold with orthogonal protection, has made it an invaluable tool for medicinal chemists. As the demand for highly specific and potent therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug development pipeline cannot be overstated. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers dedicated to advancing pharmaceutical innovation.
References
An In-depth Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of potent and selective enzyme inhibitors.
Introduction
This compound is a synthetic intermediate characterized by a piperidine scaffold, a Boc-protected amine, and a guanidinium group. The guanidinium moiety is of particular interest in drug design as it is a strong hydrogen bond donor and can mimic the side chain of arginine, a key amino acid in many enzyme active sites. Consequently, this compound serves as a valuable precursor for the synthesis of various biologically active molecules, especially protease inhibitors. Its primary application lies in the development of inhibitors for serine proteases such as thrombin and trypsin, which are crucial in the blood coagulation cascade and digestive processes, respectively.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 885049-08-1 |
| Molecular Formula | C₁₁H₂₃ClN₄O₂ |
| Molecular Weight | 278.78 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Storage | 2-8°C |
Synthesis
The synthesis of this compound typically involves the guanidinylation of its corresponding primary amine precursor, tert-butyl 4-aminopiperidine-1-carboxylate. Several reagents can be employed for this transformation, with N,N'-Di-Boc-N''-triflylguanidine being a common and efficient choice due to its high reactivity with a wide range of amines.
Generalized Experimental Protocol: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate
This protocol is a generalized procedure based on established methods for the guanidinylation of primary amines.
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Guanidinylation: To the stirred solution, add N,N'-Di-Boc-N''-triflylguanidine (1.0 - 1.2 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine intermediate.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., ethyl acetate or methanol) and treat with a solution of HCl (e.g., 4M in dioxane) to remove the Boc protecting groups and form the hydrochloride salt. The product can then be isolated by filtration or evaporation of the solvent.
Application in Drug Discovery: Synthesis of a Serine Protease Inhibitor
The primary utility of this compound is as a scaffold in the synthesis of serine protease inhibitors. The guanidinium group is designed to interact with the aspartate residue present in the S1 pocket of many serine proteases, such as thrombin.
Representative Experimental Workflow: Amide Coupling
The following is a representative workflow illustrating how the title compound could be used to synthesize a hypothetical protease inhibitor.
Materials:
-
This compound
-
A carboxylic acid-containing fragment (R-COOH)
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous dimethylformamide (DMF) or DCM
Procedure:
-
Amine Salt Neutralization: Suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid fragment (R-COOH, 1.0-1.2 eq), the peptide coupling reagent (e.g., HATU, 1.1 eq), and a base (e.g., DIPEA, 2.0 eq) in anhydrous DMF. Stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by flash column chromatography or preparative HPLC to yield the final inhibitor.
Biological Activity and Signaling Pathways
Derivatives of tert-butyl 4-guanidinopiperidine-1-carboxylate are designed to target serine proteases. A prime example is thrombin, a key enzyme in the coagulation cascade. Inhibition of thrombin can prevent the conversion of fibrinogen to fibrin, thereby blocking the formation of blood clots. This makes such inhibitors potential anticoagulant therapeutics.
The Coagulation Cascade and Thrombin Inhibition
Quantitative Data
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ |
| Guanidinobenzoate Derivatives | Enteropeptidase | IC₅₀ values in the low micromolar to nanomolar range |
| Amidinophenylalanine Derivatives | Thrombin | Kᵢ values in the nanomolar range |
| Benzamidine Derivatives | Factor Xa | Kᵢ values in the nanomolar range |
Conclusion
This compound is a strategically important building block for the synthesis of enzyme inhibitors, particularly for serine proteases. Its guanidinium group allows for strong interactions with the active sites of these enzymes, leading to potent and selective inhibition. The synthetic routes to this compound and its subsequent derivatization are well-established in principle, making it an accessible and valuable tool for researchers in drug discovery and development. Further exploration of its use in creating novel therapeutics is a promising area of ongoing research.
Navigating the Synthesis of Serine Protease Inhibitors: A Technical Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of enzyme inhibitors remain a cornerstone of therapeutic development. Among the most critical targets are serine proteases, a vast family of enzymes pivotal in physiological processes ranging from digestion to blood coagulation and viral replication. Consequently, the development of potent and selective serine protease inhibitors is a significant focus of pharmaceutical research. A key building block that has emerged in the synthesis of such inhibitors is tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS No. 885049-08-1). This technical guide provides an in-depth overview of this crucial research chemical, including its key suppliers, a detailed experimental protocol for its application, and a visualization of relevant biological pathways.
Core Compound Specifications
This compound is a piperidine derivative featuring a guanidinium group and a tert-butoxycarbonyl (Boc) protecting group. The guanidinium moiety is a strong basic group that can mimic the side chains of arginine or lysine, enabling it to interact with the S1 pocket of many serine proteases, which often have a conserved aspartate residue. The Boc group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for sequential and controlled synthetic modifications.
| Property | Value |
| CAS Number | 885049-08-1 |
| Molecular Formula | C₁₁H₂₃ClN₄O₂ |
| Molecular Weight | 278.78 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% for research applications |
| Solubility | Soluble in water and polar organic solvents |
Key Suppliers for Research Applications
A reliable supply of high-purity starting materials is paramount for reproducible and successful research outcomes. Several chemical suppliers specialize in providing this compound for research and development purposes. The following table summarizes key suppliers and their typical offerings.
| Supplier | Available Quantities | Purity |
| Laibo Chem | 50mg, 250mg | ≥95% |
| Orion Cientifica | 250mg | ≥95% |
| MySkinRecipes | 50mg, 250mg | ≥95% |
| ACE Biolabs | 25mg, 50mg, 100mg | ≥95% |
| Vind hier | Custom | Inquire |
Experimental Protocol: Synthesis of a Serine Protease Inhibitor Analogue
The primary utility of this compound lies in its role as a nucleophile in acylation reactions to form more complex molecules with potential inhibitory activity. Below is a detailed experimental protocol for a representative coupling reaction with an activated carboxylic acid, a common step in the synthesis of serine protease inhibitors. This protocol is based on established methodologies for the synthesis of guanidinobenzoate derivatives.
Reaction: Acylation of this compound with 4-Guanidinobenzoyl Chloride Hydrochloride.
Objective: To synthesize a molecule containing both a guanidinopiperidine and a guanidinobenzoyl moiety, a common structural motif in potent serine protease inhibitors.
Materials:
-
This compound
-
4-Guanidinobenzoyl chloride hydrochloride
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous acetonitrile to the flask and stir the suspension.
-
Base Addition: Cool the suspension in an ice bath and add anhydrous pyridine (2.5 equivalents) dropwise. Stir the mixture for 15-20 minutes at 0°C.
-
Acylating Agent Addition: In a separate flask, prepare a suspension of 4-guanidinobenzoyl chloride hydrochloride (1.1 equivalents) in anhydrous acetonitrile. Add this suspension to the reaction mixture dropwise at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile and excess pyridine.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired acylated product.
-
Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Biological Context: Targeting Serine Proteases
The inhibitors synthesized using this compound often target serine proteases involved in critical disease pathways. Two notable examples are Enteropeptidase and the 3C-like protease (3CLpro) of SARS-CoV-2.
Enteropeptidase and the Pancreatic Zymogen Activation Cascade
Enteropeptidase is a serine protease found in the duodenum that plays a crucial role in protein digestion.[1] It initiates a cascade by converting inactive trypsinogen into active trypsin. Trypsin then activates a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases.[1] Inhibiting enteropeptidase can be a therapeutic strategy for conditions where reducing protein digestion is desirable.
Caption: Pancreatic zymogen activation cascade initiated by enteropeptidase.
SARS-CoV-2 3C-like Protease (3CLpro) in Viral Replication
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the life cycle of coronaviruses, including SARS-CoV-2. It cleaves the viral polyproteins into functional non-structural proteins required for viral replication and transcription.[2] Due to its critical role, 3CLpro is a prime target for antiviral drug development.
Caption: Role of 3CLpro in the SARS-CoV-2 replication cycle.
Conclusion
This compound is a valuable and versatile building block for the synthesis of serine protease inhibitors. Its structural features allow for the rational design of molecules that can effectively target the active sites of these enzymes. This guide provides researchers with essential information on its procurement, a detailed experimental protocol for its application in synthesis, and the biological context of its potential targets. As research in enzymology and medicinal chemistry continues to advance, the utility of such well-designed synthetic intermediates will undoubtedly play a crucial role in the development of novel therapeutics.
References
Methodological & Application
Synthesis of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the guanidinylation of commercially available tert-butyl 4-aminopiperidine-1-carboxylate, followed by the deprotection of the guanidino-protecting groups and concurrent formation of the hydrochloride salt. This protocol is designed to be a reliable and reproducible guide for laboratory synthesis.
Introduction
The guanidinium group is a key structural motif in a wide range of biologically active molecules and natural products. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH makes it a critical pharmacophore for interacting with biological targets such as enzymes and receptors. The title compound, this compound, serves as a versatile intermediate, incorporating a piperidine scaffold common in many pharmaceuticals with a reactive guanidine functionality. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective modifications at other positions. This protocol details a robust synthetic route to this important intermediate.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Guanidinylation: The primary amine of tert-butyl 4-aminopiperidine-1-carboxylate is converted to a di-Boc-protected guanidine using a suitable guanidinylating agent.
-
Deprotection and Salt Formation: The Boc protecting groups on the guanidine moiety are removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate | N,N'-di-Boc-N''-triflylguanidine, Triethylamine | Dichloromethane | 4-6 | 85-95 | >95 |
| 2 | tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate | This compound | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 1-2 | 90-98 | >98 |
Note: Yields and purity are representative and may vary based on experimental conditions and scale.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate
This procedure is adapted from a general method for the direct guanidinylation of primary amines.
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent)
-
Triethylamine (Et3N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the solution of N,N'-di-Boc-N''-triflylguanidine to the stirred solution of the amine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate as a white solid.
Step 2: Synthesis of this compound
This procedure details the deprotection of the Boc groups from the guanidine moiety and the subsequent formation of the hydrochloride salt.[1]
Materials:
-
tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve tert-butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature. A precipitate may form upon addition.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add cold, anhydrous diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Components
Caption: Key components and their roles in the synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
N,N'-di-Boc-N''-triflylguanidine is a moisture-sensitive and corrosive reagent. Handle with care.
-
Triethylamine is a flammable and corrosive liquid.
-
4M HCl in 1,4-dioxane is highly corrosive. Avoid inhalation and contact with skin.
-
Dichloromethane is a suspected carcinogen. Minimize exposure.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps for guanidinylation and subsequent deprotection, researchers can obtain this valuable intermediate in good yield and high purity, facilitating its use in various drug discovery and development programs.
References
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride as a pharmaceutical intermediate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a key pharmaceutical intermediate, valued for its piperidine scaffold and guanidinium functional group. The guanidinium group, a strong base that is protonated at physiological pH, is a critical pharmacophore in numerous enzyme inhibitors, particularly those targeting serine proteases such as thrombin and trypsin. Its ability to form strong hydrogen bonds and electrostatic interactions makes it an excellent mimic of the side chain of arginine, a common recognition motif in enzyme active sites. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, making this intermediate a versatile building block in the synthesis of complex drug molecules, especially in the development of anticoagulants and anti-inflammatory agents.
Applications in Drug Discovery
The primary application of this compound is in the synthesis of protease inhibitors. The guanidinopiperidine moiety serves as a key structural element that can interact with the S1 pocket of many serine proteases, which often have a conserved aspartic acid residue that recognizes and binds to positively charged groups.
Key Therapeutic Areas:
-
Anticoagulants: As direct thrombin inhibitors, compounds synthesized from this intermediate can play a crucial role in preventing and treating thrombosis.
-
Anti-inflammatory Agents: By inhibiting proteases involved in inflammatory cascades, derivatives of this intermediate have potential applications in treating inflammatory diseases.
-
Peptidomimetics: The rigid piperidine ring and the functional guanidinium group make it a valuable component in the design of molecules that mimic the structure and function of peptides.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 885049-08-1 |
| Molecular Formula | C₁₁H₂₃ClN₄O₂ |
| Molecular Weight | 278.78 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO |
| Storage Conditions | 2-8°C, under inert atmosphere |
Table 2: Representative Guanidinylation Reaction Conditions
| Guanidinylating Reagent | Solvent | Base | Temperature | Reaction Time | Typical Yield (%) |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | THF | N/A | Room Temp. | 12-24 h | 85-95 |
| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | DMF | Triethylamine | 50-60°C | 4-8 h | 80-90 |
| N,N'-Di-Boc-N''-triflylguanidine | Dichloromethane | Diisopropylethylamine | Room Temp. | 1-4 h | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the guanidinylation of tert-butyl 4-aminopiperidine-1-carboxylate using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection.
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Guanidinylation:
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous THF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate.
-
-
Deprotection (Boc Removal):
-
Dissolve the purified di-Boc protected intermediate in a minimal amount of DCM.
-
Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.
-
Visualizations
Caption: Synthetic workflow for the target intermediate.
Caption: Inhibition of the coagulation cascade.
Application Notes and Protocols: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a key building block in the synthesis of various biologically active compounds, particularly serine protease inhibitors.
Chemical and Physical Properties
While specific experimental data for solubility and stability of this compound is not extensively available in public literature, the following table summarizes its known properties and provides estimates based on structurally similar compounds. Researchers should perform small-scale solubility and stability tests before proceeding with large-scale experiments.
| Property | Value | Source/Notes |
| CAS Number | 885049-08-1 | --- |
| Molecular Formula | C₁₁H₂₃ClN₄O₂ | --- |
| Molecular Weight | 278.78 g/mol | --- |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | ||
| Water | Soluble (qualitative) | Based on guanidine and hydrochloride salt properties. Quantitative data not available. |
| DMSO | Likely soluble | Common solvent for similar organic molecules. Quantitative data not available. |
| Ethanol | Likely soluble | Common solvent for similar organic molecules. Quantitative data not available. |
| DMF | Likely soluble | Common solvent for similar organic molecules. Quantitative data not available. |
| Storage | 2-8°C, desiccate | Recommended for guanidine-containing compounds to prevent degradation. |
| Stability | Stable under recommended storage conditions. Avoid high temperatures and humidity. Solutions should be prepared fresh. | Inferred from stability of similar compounds. |
Applications
This compound is a versatile synthetic intermediate primarily utilized in the development of therapeutic agents. Its key structural features, the Boc-protected piperidine ring and the guanidinium group, make it an ideal starting material for the synthesis of:
-
Serine Protease Inhibitors: The guanidinopiperidine moiety is a well-established pharmacophore that mimics the side chain of arginine, enabling it to bind to the S1 pocket of serine proteases such as thrombin and trypsin. This makes the compound a valuable precursor for the development of novel anticoagulants and anti-inflammatory drugs.
-
Peptidomimetics: The rigid piperidine scaffold can be incorporated into peptide sequences to create more stable and potent peptidomimetics with improved pharmacokinetic properties.
-
Other Biologically Active Molecules: The reactive nature of the guanidinium group allows for further chemical modifications, opening avenues for the synthesis of a diverse range of compounds with potential therapeutic applications.
Experimental Protocols
3.1. General Handling and Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
3.2. Protocol for Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound. The choice of solvent will depend on the specific requirements of the downstream application. It is recommended to perform a small-scale solubility test first.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, or sterile water)
-
Vortex mixer
-
Calibrated balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed compound to a sterile vial.
-
Add the calculated volume of the chosen solvent to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of solvent to the corresponding mass of the compound).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but the stability of the compound under these conditions should be considered.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to prepare fresh solutions for optimal results. Avoid repeated freeze-thaw cycles.
3.3. Experimental Workflow for a Typical Coupling Reaction
The following workflow illustrates a general procedure for the use of this compound as a building block in a peptide coupling reaction. This is a representative example, and specific conditions such as the choice of coupling agents, base, and solvent may need to be optimized for a particular synthesis.
Figure 1. General workflow for a coupling reaction.
Signaling Pathways
This compound is a precursor for inhibitors of thrombin and trypsin, key serine proteases involved in distinct but important signaling pathways.
4.1. Thrombin Signaling Pathway
Thrombin is a central enzyme in the coagulation cascade and also signals to cells through Protease-Activated Receptors (PARs).
Figure 2. Thrombin signaling pathway overview.
4.2. Trypsin Signaling Pathway
Trypsin is a key digestive enzyme and also activates PAR2, playing a role in inflammation and pain signaling.
Figure 3. Trypsin signaling and digestive function.
Disclaimer: The information provided in these application notes is intended for research use only and is not for use in diagnostic or therapeutic procedures. The protocols provided are general guidelines and may require optimization for specific applications. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.
Analytical methods for tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride characterization
An Application Note on the Analytical Characterization of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of this compound (CAS: 885049-08-1), a key intermediate in pharmaceutical synthesis.[1][2] The methods outlined are essential for verifying the identity, purity, and stability of this compound.
Molecular Structure and Properties:
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of this compound. A reverse-phase method is typically employed.
Experimental Protocol:
A standard HPLC method for related tert-butyl piperidine-1-carboxylate derivatives can be adapted for this compound.[3]
-
Instrumentation: An Agilent 1260 HPLC System or equivalent.[3]
-
Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm, or equivalent reverse-phase column.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (FA).
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. For example, starting with 5% acetonitrile and increasing to 95% over 10 minutes.[3]
-
Flow Rate: 2.0 mL/min.[3]
-
Detection: UV absorption at 214 nm, 254 nm, and 300 nm.[3]
-
Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase composition.
Data Presentation:
The purity of the sample is determined by the peak area percentage of the main component.
| Parameter | Value |
| Compound | This compound |
| Purity (by HPLC) | >95% (typical) |
| Retention Time | Compound-specific |
Experimental Workflow for HPLC Analysis:
HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is crucial for confirming the chemical structure of the compound. Both ¹H and ¹³C NMR are recommended.
Experimental Protocol:
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.[4]
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated Chloroform (CDCl₃) are commonly used for similar compounds.[5]
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Protons | ~1.45 | singlet | 9H | tert-butyl (CH₃)₃ |
| ~1.60-1.80 | multiplet | 4H | Piperidine CH₂ | |
| ~2.80-3.00 | multiplet | 2H | Piperidine CH₂ adjacent to N | |
| ~3.80-4.00 | multiplet | 2H | Piperidine CH₂ adjacent to N | |
| ~3.20 | multiplet | 1H | Piperidine CH at position 4 | |
| ~7.20 | broad singlet | 4H | Guanidinium NH₂ protons |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| Carbons | ~28.5 | tert-butyl (CH₃)₃ |
| ~30-35 | Piperidine C at positions 3, 5 | |
| ~42-45 | Piperidine C at positions 2, 6 | |
| ~50 | Piperidine C at position 4 | |
| ~80.0 | tert-butyl quaternary C | |
| ~155.0 | Carbonyl C of Boc group | |
| ~157.0 | Guanidinium C |
Logical Relationship of Analytical Techniques:
Interrelation of Analytical Methods
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass.
Experimental Protocol:
-
Instrumentation: A Q Exactive high-resolution liquid chromatography-mass spectrometer (or similar ESI-TOF instrument).[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.
-
Sample Introduction: Direct infusion or via an LC system.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₁H₂₂N₄O₂ (free base) |
| Calculated Monoisotopic Mass | 242.1743 g/mol |
| Observed [M+H]⁺ (Predicted) | m/z 243.1816 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in agreement with the theoretical values for the hydrochloride salt.
Experimental Protocol:
-
Instrumentation: A suitable CHN elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dried sample is used.
Theoretical Elemental Composition:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 47.38 |
| Hydrogen (H) | 8.32 |
| Chlorine (Cl) | 12.71 |
| Nitrogen (N) | 20.09 |
| Oxygen (O) | 11.48 |
References
Application Notes and Protocols for tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Product Information
-
Name: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
-
Abbreviation: BGP-HCl
-
Molecular Formula: C₁₁H₂₃ClN₄O₂[1]
-
Molecular Weight: 278.78 g/mol [1]
-
Structure:
Figure 1. Chemical Structure. -
Storage: Store at 2-8°C[1]
Abstract
These application notes provide a framework for the preclinical evaluation of this compound (BGP-HCl) in animal models. Based on its structural features, specifically the piperidine core and the guanidino group, BGP-HCl is hypothesized to possess activity as a modulator of ion channels, a neuroprotective agent, or an analgesic. The following sections detail protocols for investigating these potential therapeutic applications in established rodent models of neuropathic pain, acute ischemic stroke, and epilepsy.
Disclaimer: To date, no specific in vivo studies for this compound have been published in peer-reviewed literature. The following protocols are proposed based on the compound's chemical structure and are intended to serve as a comprehensive guide for its initial preclinical characterization.
Hypothesized Mechanism of Action & Signaling
The guanidinium group is a key structural feature of well-known sodium channel blockers. It is positively charged and can physically occlude the channel pore, thereby inhibiting the influx of sodium ions that is critical for the propagation of action potentials. This mechanism is central to the therapeutic effects of local anesthetics and some anticonvulsant drugs. The piperidine moiety serves as a common scaffold in many centrally active drugs. We hypothesize that BGP-HCl may act as a voltage-gated sodium channel (NaV) blocker.
Diagram 1. Hypothesized mechanism of BGP-HCl as a NaV channel blocker.
General Experimental Workflow
The evaluation of a novel compound like BGP-HCl should follow a structured workflow to ensure robust and reproducible data. The diagram below outlines the key phases of a typical preclinical study using animal models.
Diagram 2. General workflow for in vivo compound evaluation.
Application 1: Analgesia in a Neuropathic Pain Model
Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats. This model mimics peripheral nerve damage and results in persistent pain behaviors.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure (CCI):
-
Anesthetize the rat (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the nerve, approximately 1 mm apart.
-
Close the incision with sutures. Sham-operated animals will have the nerve exposed but not ligated.
-
-
Drug Administration:
-
Allow a 7-10 day post-operative period for neuropathic pain to develop.
-
Prepare BGP-HCl in a suitable vehicle (e.g., saline, 5% DMSO in saline).
-
Administer BGP-HCl via intraperitoneal (i.p.) or oral (p.o.) route.
-
Groups:
-
Group 1: Sham + Vehicle
-
Group 2: CCI + Vehicle
-
Group 3: CCI + BGP-HCl (e.g., 1, 5, 10 mg/kg)
-
Group 4: CCI + Positive Control (e.g., Gabapentin, 30 mg/kg)
-
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the hind paw. Test at baseline and at various time points post-dosing (e.g., 30, 60, 120, 240 min).
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source.
-
-
Endpoint Analysis:
-
At the end of the study, collect spinal cord and dorsal root ganglia (DRG) tissue for analysis of inflammatory markers (e.g., TNF-α, IL-1β) or neuronal activity markers (e.g., c-Fos).
-
Data Presentation
Table 1: Effect of BGP-HCl on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | 30 min Post-Dose | 60 min Post-Dose | 120 min Post-Dose |
|---|---|---|---|---|
| Sham + Vehicle | 14.5 ± 1.2 | 14.8 ± 1.1 | 14.6 ± 1.3 | 14.7 ± 1.2 |
| CCI + Vehicle | 3.2 ± 0.5 | 3.5 ± 0.6 | 3.3 ± 0.4 | 3.4 ± 0.5 |
| CCI + BGP-HCl (5 mg/kg) | 3.4 ± 0.6 | 6.8 ± 0.9* | 9.5 ± 1.1* | 7.2 ± 0.8* |
| CCI + Gabapentin (30 mg/kg) | 3.1 ± 0.4 | 8.5 ± 1.0* | 11.2 ± 1.3* | 9.1 ± 1.0* |
Data are presented as Mean ± SEM. * denotes p < 0.05 vs. CCI + Vehicle. (Hypothetical Data)
Application 2: Neuroprotection in an Ischemic Stroke Model
Model: Middle Cerebral Artery Occlusion (MCAO) in mice. This model simulates an ischemic stroke by temporarily blocking blood flow to a specific brain region.
Experimental Protocol
-
Animals: Male C57BL/6 mice (25-30 g).
-
Surgical Procedure (MCAO):
-
Anesthetize the mouse (e.g., isoflurane).
-
Make a midline neck incision to expose the common carotid artery.
-
Introduce a silicon-coated 6-0 nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer BGP-HCl (e.g., 1, 5, 10 mg/kg, i.p. or intravenous) either at the onset of reperfusion or as a pre-treatment.
-
Groups:
-
Group 1: Sham + Vehicle
-
Group 2: MCAO + Vehicle
-
Group 3: MCAO + BGP-HCl (e.g., 5 mg/kg)
-
Group 4: MCAO + Positive Control (e.g., Nimodipine, 10 mg/kg)
-
-
-
Neurological Deficit Scoring:
-
Evaluate mice 24 hours after MCAO using a 5-point neurological score (0 = no deficit, 4 = severe deficit/circling).
-
-
Endpoint Analysis (at 24 or 48 hours):
-
Euthanize mice and perfuse brains with saline followed by 4% paraformaldehyde.
-
Infarct Volume Measurement: Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while infarcted tissue remains white. Calculate infarct volume as a percentage of the total brain volume.
-
Histology: Perform Nissl or Fluoro-Jade staining to assess neuronal death and degeneration in the ischemic penumbra.
-
Data Presentation
Table 2: Neuroprotective Effects of BGP-HCl in MCAO Model (24h post-insult)
| Treatment Group | Neurological Score (0-4) | Infarct Volume (% of Hemisphere) |
|---|---|---|
| Sham + Vehicle | 0.1 ± 0.1 | 0.5 ± 0.3 |
| MCAO + Vehicle | 3.2 ± 0.4 | 45.8 ± 5.2 |
| MCAO + BGP-HCl (5 mg/kg) | 2.1 ± 0.5* | 28.3 ± 4.1* |
| MCAO + Nimodipine (10 mg/kg) | 1.9 ± 0.3* | 25.1 ± 3.8* |
Data are presented as Mean ± SEM. * denotes p < 0.05 vs. MCAO + Vehicle. (Hypothetical Data)
Application 3: Anticonvulsant Activity Screening
Model: Maximal Electroshock (MES) Test in mice. This is a standard screening model for generalized tonic-clonic seizures.
Experimental Protocol
-
Animals: Male ICR mice (20-25 g).
-
Drug Administration:
-
Administer BGP-HCl (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle.
-
Allow for a pre-treatment time corresponding to the anticipated peak plasma concentration (e.g., 30-60 minutes).
-
-
MES Induction:
-
Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.
-
-
Observation:
-
Observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE is considered protective.
-
-
Endpoint Analysis:
-
Determine the percentage of animals protected in each group. Calculate an ED₅₀ (the dose required to protect 50% of animals).
-
Data Presentation
Table 3: Anticonvulsant Efficacy of BGP-HCl in the MES Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Animals Protected from THLE | % Protection |
|---|---|---|---|---|
| Vehicle | - | 10 | 0 | 0% |
| BGP-HCl | 10 | 10 | 2 | 20% |
| BGP-HCl | 30 | 10 | 6 | 60% |
| BGP-HCl | 100 | 10 | 9 | 90% |
| Phenytoin (Positive Control) | 10 | 10 | 8 | 80% |
THLE = Tonic Hindlimb Extension. (Hypothetical Data)
References
Safety Profile and Application of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride in Drug Discovery
Introduction
Tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a key building block in medicinal chemistry, particularly in the development of serine protease inhibitors. Its unique structure, featuring a piperidine scaffold, a guanidinium group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable synthon for creating targeted therapeutics. This document provides a comprehensive overview of the safety information, physical and chemical properties, and detailed application notes and protocols for its use in the synthesis of protease inhibitors.
Safety and Handling Information
A complete Safety Data Sheet (SDS) with detailed quantitative toxicological data for this compound (CAS No: 885049-08-1) is not publicly available. The following information is a summary of qualitative safety data and handling precautions based on SDS information for structurally similar piperidine derivatives. Researchers and scientists must handle this compound with care in a well-ventilated laboratory setting, adhering to standard safety protocols.
General Safety Precautions:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
Physicochemical Properties
Quantitative data for some properties of this compound and related compounds are summarized below. Data for the target compound is limited, and therefore, data for similar compounds is provided for reference.
| Property | This compound | tert-Butyl piperidine-4-carboxylate hydrochloride (for reference) |
| CAS Number | 885049-08-1 | 138007-24-6 |
| Molecular Formula | C₁₁H₂₃ClN₄O₂ | C₁₀H₁₉NO₂·HCl |
| Molecular Weight | 278.78 g/mol | 221.72 g/mol |
| Appearance | Solid | Colorless or slightly yellow solid[1] |
| Solubility | No data available | Soluble in water and some organic solvents[1] |
| Melting Point | No data available | No data available |
| Boiling Point | No data available | 241.0 ± 33.0 °C (Predicted)[1] |
| Density | No data available | 0.976 ± 0.06 g/cm³ (Predicted)[1] |
Application Notes: Synthesis of Serine Protease Inhibitors
The guanidinopiperidine moiety is a critical pharmacophore for the inhibition of serine proteases such as thrombin, trypsin, and Factor Xa. The positively charged guanidinium group mimics the side chain of arginine, a natural substrate for these enzymes, allowing the inhibitor to bind to the S1 pocket of the protease active site. The Boc-protected piperidine serves as a versatile scaffold for further chemical modifications to enhance potency and selectivity.
A common application of this compound is in the synthesis of potent and selective inhibitors of serine proteases, such as analogues of nafamostat, a broad-spectrum serine protease inhibitor. This typically involves an amide bond formation between the piperidine nitrogen (after deprotection of the Boc group) or a functional group attached to the piperidine ring and a carboxylic acid-containing fragment that targets other sites on the enzyme.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize a Serine Protease Inhibitor
This protocol describes a general method for the synthesis of a serine protease inhibitor via amide coupling of tert-Butyl 4-guanidinopiperidine-1-carboxylate with a carboxylic acid, for example, 4-guanidinobenzoic acid, a common fragment in many protease inhibitors.
Materials:
-
This compound
-
4-Guanidinobenzoic acid hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotection of the Boc Group (if required for the specific synthetic route): In some synthetic strategies, the Boc group is removed to allow coupling at the piperidine nitrogen. This is typically achieved by treating the starting material with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually stirred at room temperature for 1-2 hours. The solvent and excess acid are then removed under reduced pressure.
-
Amide Coupling Reaction: a. To a solution of 4-guanidinobenzoic acid hydrochloride (1 equivalent) in anhydrous DMF, add DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature. b. Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for another 20 minutes. c. Add a solution of the deprotected piperidine derivative (or tert-Butyl 4-guanidinopiperidine-1-carboxylate if coupling through another functional group) (1 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: a. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired amide product.
Protocol 2: Boc Deprotection
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group, a common step in multi-step synthesis.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in a mixture of DCM and TFA (typically a 1:1 or 2:1 ratio).
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude deprotected compound (as a TFA salt) can often be used in the next step without further purification.
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of serine protease inhibition, which is the therapeutic target for compounds synthesized using this compound.
Caption: Mechanism of competitive inhibition of a serine protease.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and purification of a serine protease inhibitor using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, with a focus on improving reaction yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the synthetic step.
Step 1: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Guanidinylating Reagent | - Use a freshly opened or properly stored guanidinylating reagent. N,N'-Di-Boc-N''-triflylguanidine can degrade if exposed to moisture. - For methods using in-situ activation (e.g., di-Boc-thiourea with an activating agent), ensure the activating agent (e.g., EDCI, TCT) is of high quality and handled under anhydrous conditions. |
| Insufficient Reagent Stoichiometry | - Increase the equivalents of the guanidinylating reagent to 1.1-1.5 equivalents relative to the starting amine. |
| Inappropriate Solvent | - Ensure the solvent is anhydrous. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. For the TCT activation method, THF has been reported to give higher yields than DMF or DCM.[1] |
| Suboptimal Reaction Temperature | - Most guanidinylation reactions with reactive agents like N,N'-Di-Boc-N''-triflylguanidine proceed efficiently at room temperature. For less reactive systems, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for side reactions. |
| Base Incompatibility or Insufficient Amount | - Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used to neutralize the triflic acid byproduct when using N,N'-Di-Boc-N''-triflylguanidine. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Steps |
| Formation of N-Acylurea (with carbodiimide methods) | - This is a common side reaction when using carbodiimides like EDCI.[2][3] It can be minimized by the addition of HOBt or by using alternative guanidinylating agents. |
| Formation of Bis-guanidinylated Piperidine | - Although less common with a bulky Boc-protecting group, ensure that the stoichiometry of the guanidinylating reagent is not excessively high. |
| Reaction with Solvent | - Ensure the use of non-reactive, anhydrous solvents. |
Step 2: Deprotection of Boc-protected Guanidine and Salt Formation
Issue 1: Incomplete Deprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid | - Ensure a sufficient excess of hydrochloric acid is used. A common method is using a 4M solution of HCl in an organic solvent like dioxane or methanol. |
| Short Reaction Time | - Extend the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. |
Issue 2: Formation of Side Products during Deprotection
| Possible Cause | Troubleshooting Steps |
| tert-Butylation of the Guanidine Group | - The tert-butyl cation generated during deprotection can re-alkylate nucleophilic sites. This can be minimized by performing the reaction at a lower temperature (e.g., 0 °C) or by using scavengers like anisole or thioanisole. |
| Product Degradation | - Avoid prolonged exposure to strong acidic conditions, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: Which guanidinylating reagent provides the best yield for the synthesis of tert-butyl 4-(N',N''-di-Boc-guanidino)piperidine-1-carboxylate?
A1: N,N'-Di-Boc-N''-triflylguanidine is a highly reactive and efficient reagent for the guanidinylation of a wide range of amines, including sterically hindered ones, often providing yields greater than 90%.[4] An alternative is the use of N,N'-di-Boc-thiourea activated with cyanuric chloride (TCT), which has been reported to provide high yields (up to 95%) and avoids the use of heavy metal reagents.[1][5]
Q2: What is the optimal solvent for the guanidinylation step?
A2: Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for guanidinylation reactions.[1][4] For the activation of di-Boc-thiourea with TCT, THF has been shown to be superior to DMF and DCM.[1]
Q3: How can I purify the final product, this compound?
A3: After the deprotection step, the hydrochloride salt often precipitates from the reaction mixture upon addition of a non-polar solvent like diethyl ether. The precipitate can then be collected by filtration, washed with the non-polar solvent, and dried under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be employed.
Q4: What are the key parameters to control for a high-yield synthesis?
A4: The key parameters include:
-
Purity of Reagents: Use high-purity starting materials and anhydrous solvents.
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the guanidinylating reagent.
-
Reaction Conditions: Maintain an inert atmosphere (e.g., nitrogen or argon) and appropriate temperature control.
-
Work-up: Perform a careful aqueous work-up to remove byproducts and excess reagents.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Guanidinylating reagents can be corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The deprotection step involves the use of strong acids and should also be performed with caution.
Data Presentation
Table 1: Comparison of Reported Yields for Guanidinylation of Various Primary Amines with Different Reagents.
| Guanidinylating Reagent | Amine Substrate | Solvent | Base | Yield (%) |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | DCM | None | Quantitative |
| N,N'-Di-Boc-N''-triflylguanidine | Unhindered primary amines | DCM | TEA (optional) | >90%[4] |
| N,N'-di-Boc-thiourea / TCT | Various primary amines | THF | NMM | up to 95%[1][5] |
| 1-[N,N'-(di-Boc)amidino]pyrazole | 4-Bromophenethylamine | THF | None | 72% |
| HATU | 4-Fluoroaniline | ACN | TEA | 82% |
Note: Yields are highly substrate and condition-dependent. This table provides a general comparison based on literature data.
Experimental Protocols
Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq).
-
If the starting amine is in its salt form, add 1.1 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 4-(N',N''-di-Boc-guanidino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified tert-butyl 4-(N',N''-di-Boc-guanidino)piperidine-1-carboxylate in a minimal amount of a suitable organic solvent such as methanol or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in dioxane or an equivalent amount of concentrated HCl.
-
Stir the mixture at room temperature for 2-16 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon complete deprotection, remove the solvent under reduced pressure.
-
Add a non-polar solvent such as diethyl ether to precipitate the this compound salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Common issues in tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
1. What is the stability of this compound?
The Boc (tert-butoxycarbonyl) protecting group on the guanidine moiety is generally stable under basic conditions, towards most nucleophiles, and during catalytic hydrogenation.[1] However, it is labile under acidic conditions, which is the basis for its removal.[1] The hydrochloride salt form enhances its stability as a solid. It is advisable to store the compound in a tightly closed container in a dry and well-ventilated place, protected from light, and under refrigeration to maintain product quality. It is incompatible with strong oxidizing agents and strong acids.
2. What are the typical solvents for dissolving this compound?
Guanidinium salts, particularly hydrochlorides, are generally highly soluble in polar solvents. Guanidine hydrochloride itself is very soluble in water and ethanol.[2][3][4][5] Its solubility is lower in less polar organic solvents. For reactions, polar aprotic solvents like DMF and DMSO, or alcohols like methanol and ethanol are often suitable, depending on the other reagents. The table below shows the solubility of guanidine hydrochloride in various solvents, which can serve as a useful guide.
Table 1: Solubility of Guanidine Hydrochloride in Various Solvents at 298.15 K (25 °C) [6]
| Solvent | Mole Fraction Solubility |
| N,N-Dimethylformamide (DMF) | 0.4017 |
| N,N-Dimethylacetamide (DMAC) | 0.3400 |
| 2-Methoxyethanol | 0.3330 |
| 2-Ethoxyethanol | 0.2963 |
| Methanol | 0.2017 |
| N-Methylpyrrolidone (NMP) | 0.1704 |
| Ethanol | 0.1174 |
| Isopropanol | 0.08857 |
| n-Propanol | 0.06604 |
3. What are the most common issues encountered during the Boc-deprotection of the guanidino group?
The most frequent issues during the acidic cleavage of the Boc group are:
-
Incomplete Deprotection: This can be caused by insufficient acid strength, low temperature, or steric hindrance.
-
Tert-Butylation of Nucleophiles: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule or other sensitive functional groups.
-
Side Reactions with Scavengers: While scavengers are used to trap the tert-butyl cation, they can sometimes lead to other side products.
Troubleshooting Guides
Synthesis: Guanylation of N-Boc-4-aminopiperidine
The synthesis of tert-Butyl 4-guanidinopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with a guanylating agent. A common and efficient method uses N,N'-Di-Boc-N"-triflylguanidine.
dot
Caption: Synthesis workflow for this compound.
Issue 1: Low Yield of Guanylation Reaction
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction: | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inefficient guanylating agent: | Consider using a highly reactive guanylating agent like N,N'-Di-Boc-N"-triflylguanidine.[7] |
| Steric hindrance: | While less of an issue with this substrate, prolonged reaction times or gentle heating might be necessary. |
| Incorrect stoichiometry of base: | Use a non-nucleophilic base like triethylamine or Hünig's base in appropriate molar equivalents to neutralize the triflic acid byproduct.[7] |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Step |
| Side reactions of the guanylating agent: | Add the amine to the solution of the guanylating agent slowly to avoid dimerization or decomposition of the agent. |
| Over-guanylation: | This is unlikely with a secondary amine precursor, but ensure correct stoichiometry. |
| Reaction with solvent: | Choose an inert solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).[8] |
Purification
Issue 1: Difficulty in Isolating the Hydrochloride Salt
| Possible Cause | Troubleshooting Step |
| High solubility in the workup solvent: | Guanidinium salts can be highly soluble in water. Minimize the use of aqueous washes. If an aqueous wash is necessary, use brine to reduce solubility. |
| Product is an oil, not a solid: | Try triturating the crude product with a non-polar solvent like diethyl ether or hexane to induce precipitation. If that fails, consider dissolving the oil in a minimal amount of a polar solvent (e.g., isopropanol) and adding a non-polar solvent dropwise to effect crystallization. |
| Co-precipitation of impurities: | Recrystallization may be necessary. A mixed solvent system, such as ethanol/ethyl acetate, can be effective for purifying guanidinium salts.[9] |
Boc-Deprotection
dot
Caption: Troubleshooting workflow for Boc-deprotection.
Issue 1: LC-MS shows a mass corresponding to the product +56 Da.
| Possible Cause | Troubleshooting Step |
| Tert-butylation of a nucleophilic site: | The tert-butyl cation generated during deprotection has alkylated a nitrogen atom of the guanidino group or another nucleophilic site. |
| Solution: | Add a scavenger to the deprotection mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or water. |
Issue 2: The deprotection reaction is incomplete or very slow.
| Possible Cause | Troubleshooting Step |
| Insufficient acid strength or concentration: | The Boc-protected guanidine is less reactive than a simple Boc-protected amine. |
| Solution: | Increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture (e.g., from 20% to 50% or even 95% in dichloromethane). Alternatively, use a stronger acid system like HCl in dioxane. |
| Low reaction temperature: | The reaction may be too slow at 0 °C. Allow the reaction to warm to room temperature after the initial addition of acid. |
Experimental Protocols
Protocol 1: Guanylation of tert-Butyl 4-aminopiperidine-1-carboxylate
This protocol is a general method for the guanylation of a primary amine using N,N'-Di-Boc-N"-triflylguanidine.
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (N2), dissolve N,N'-Di-Boc-N"-triflylguanidine (1.05 equivalents) in anhydrous dichloromethane (CH2Cl2).
-
Amine Addition: To this solution, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) followed by triethylamine (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, wash the reaction mixture with a weak aqueous acid (e.g., 1M NaHSO4), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This is a standard protocol for the cleavage of a Boc group from the guanidine moiety.
-
Preparation: Dissolve the Boc-protected guanidine (1.0 equivalent) in dichloromethane (CH2Cl2). If tert-butylation is a concern, add a scavenger such as triisopropylsilane (TIS) (1-5 equivalents).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the cooled solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the deprotected product as the trifluoroacetate salt. To obtain the hydrochloride salt, the free base can be generated and then treated with HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Guanidinium chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 9. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
Technical Support Center: Purification of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent system. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. - Incomplete precipitation. | - Optimize Solvent System: If solubility is too high, add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the heated solution until slight turbidity is observed, then clarify with a few drops of the primary solvent. Common solvent systems for guanidinium salts include alcohol/water or alcohol/ether mixtures. - Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more easily filterable crystals. - Maximize Precipitation: Ensure the solution is sufficiently cold for an adequate amount of time (e.g., several hours in an ice bath or at 4°C) to maximize crystal formation. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is too high, causing the compound to melt before dissolving. - The presence of impurities that depress the melting point. - The solution is supersaturated. | - Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point. - Add More Solvent: Increase the volume of the solvent to ensure the compound fully dissolves at the solvent's boiling point. - Induce Crystallization: Add a seed crystal of pure product to the cooled solution to encourage crystallization over oiling out. |
| Compound Streaks or Does Not Move on Silica Gel TLC/Column | - The compound is highly polar and is interacting too strongly with the acidic silica gel. - The eluent system is not polar enough. | - Modify the Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which may have more favorable interactions with the basic guanidino group. - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A common solvent system for polar, basic compounds is a mixture of dichloromethane, methanol, and a small amount of a basic modifier like ammonium hydroxide or triethylamine to reduce streaking.[1] - Use Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can be a good alternative. |
| Presence of Starting Materials in Final Product | - Incomplete reaction. - Inefficient purification to remove unreacted starting materials. | - Monitor Reaction Progress: Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). - Optimize Purification: If starting materials are less polar, they should elute earlier during column chromatography. Adjust the solvent gradient to ensure good separation. For recrystallization, choose a solvent system where the starting materials are more soluble than the desired product. |
| Final Product is a Gummy Solid or Oil | - Presence of residual solvent. - The compound may be hygroscopic. | - Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. - Handle in an Inert Atmosphere: If the compound is hygroscopic, handle and store it in a dry, inert atmosphere (e.g., in a glovebox or desiccator). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as tert-butyl 4-aminopiperidine-1-carboxylate and the guanylating agent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride). Byproducts from the guanylation reaction may also be present.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For polar hydrochloride salts like this, a mixture of a polar protic solvent and a less polar solvent is often effective. Good starting points to explore would be methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/water mixtures. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q3: My compound is not dissolving in common organic solvents for column chromatography. What should I do?
A3: Due to its polar and ionic nature, this compound may have limited solubility in less polar organic solvents like ethyl acetate or dichloromethane. You can try dissolving the crude material in a small amount of a more polar solvent like methanol and then adsorbing it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column.
Q4: How can I effectively visualize this compound on a TLC plate?
A4: The tert-Butyl group provides some UV activity, so visualization under a UV lamp (254 nm) may be possible. However, for better visualization, staining with potassium permanganate (KMnO₄) or ninhydrin can be effective. The guanidino group may give a characteristic color with certain stains.
Q5: Is it better to perform chromatography on the free base or the hydrochloride salt?
A5: Performing chromatography on the hydrochloride salt can be challenging due to its high polarity and potential for streaking on silica gel.[1] Neutralizing the salt to the free base can sometimes improve chromatographic behavior. However, this adds extra steps (neutralization and subsequent salt formation) which could lead to yield loss. It is often preferable to optimize the chromatographic conditions for the salt form first, for instance by adding a basic modifier to the eluent.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., the initial, least polar eluent).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to 90:10 dichloromethane:methanol. To prevent streaking, 0.5-1% of a basic modifier like ammonium hydroxide can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification method.
References
Stability issues with tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A: Proper storage is crucial to maintain the integrity of the compound. For the solid form, it is recommended to store it in a tightly sealed container in a dry and cool place, protected from moisture, as hydrochloride salts can be hygroscopic. Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, they should be kept at low temperatures (2-8°C or -20°C) for short periods. The stability in solution is dependent on the solvent and pH.
Q2: I am having trouble dissolving the compound. What can I do?
A: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. This compound, being a hydrochloride salt, is generally more soluble in polar solvents.
-
Sonication: Gently sonicating the solution can help break up aggregates and improve dissolution.
-
Gentle Warming: Warming the solution slightly may increase solubility. However, be cautious as excessive heat can promote degradation.
-
pH Adjustment: The solubility of guanidinium salts can be pH-dependent. A slight adjustment of the pH might improve solubility, but this should be done with care as it can also affect the stability of the Boc protecting group.
Q3: My solution's pH is changing over time. What could be the cause?
A: A change in the pH of the solution could indicate a few issues. One possibility is the absorption of atmospheric carbon dioxide, which can acidify the solution. Another potential cause is the degradation of the compound itself, which could release acidic or basic byproducts. It is recommended to use freshly prepared solutions and to work under an inert atmosphere (like nitrogen or argon) if the application is sensitive to pH changes.
Q4: I suspect the compound is degrading in my solution. How can I confirm this?
A: To check for degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of your current solution to that of a freshly prepared one, you can identify any new peaks that correspond to degradation products. A common degradation pathway to look for is the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and suggested solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | - Inappropriate solvent- Low temperature- Compound aggregation | - Use a more polar solvent (e.g., water, DMSO, DMF)- Gently warm the solution- Use sonication to aid dissolution |
| Precipitation Over Time | - Solution is supersaturated- Change in temperature- Change in pH | - Prepare a more dilute solution- Store the solution at a constant temperature- Buffer the solution to maintain a stable pH |
| Observed Degradation (e.g., via HPLC) | - pH of the solution is too acidic or basic- Exposure to high temperatures- Prolonged storage in solution | - Ensure the pH of the solution is near neutral- Avoid heating the solution for extended periods- Prepare fresh solutions for each experiment |
Experimental Workflow and Diagrams
General Experimental Workflow
The following diagram outlines a general workflow for preparing and using solutions of this compound to minimize stability issues.
Caption: General workflow for handling this compound.
Troubleshooting Solubility Issues
This decision tree can help you troubleshoot problems with dissolving the compound.
Caption: Decision tree for troubleshooting solubility problems.
Potential Degradation Pathway
A primary stability concern for this molecule is the acid-catalyzed cleavage of the Boc (tert-butoxycarbonyl) protecting group. The hydrochloride salt itself contributes to a slightly acidic environment in unbuffered aqueous solutions, which can facilitate this degradation over time.
Caption: Simplified diagram of potential acid-catalyzed degradation.
Optimizing reaction conditions for tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride.
Experimental Workflow
The synthesis of this compound is a two-step process involving the guanidinylation of a protected piperidine derivative followed by deprotection to yield the final hydrochloride salt.
Caption: Overall synthesis workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate
Q1: My guanidinylation reaction is slow or incomplete. What are the possible causes and solutions?
A1:
-
Low Reagent Reactivity: The reactivity of the guanidinylating agent is crucial. While N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is commonly used, for less reactive amines, a more powerful agent like N,N'-Di-Boc-N''-triflylguanidine might be necessary.
-
Solvent Effects: The choice of solvent can influence reaction rates. Tetrahydrofuran (THF) and acetonitrile are generally good choices. Dichloromethane (DCM) is also a viable option. If the reaction is sluggish, switching to a more polar aprotic solvent like DMF could be beneficial, although this may complicate purification.
-
Steric Hindrance: Although the 4-amino position of the piperidine is relatively accessible, steric hindrance can still play a role, especially if the starting material is not pure. Ensure the starting amine is of high purity.
-
Temperature: Most guanidinylation reactions with activated reagents proceed well at room temperature. However, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. Monitor for potential side reactions if heating is applied.
Q2: I am observing multiple spots on my TLC plate after the guanidinylation reaction. What are the likely side products?
A2:
-
Unreacted Starting Material: A spot corresponding to the starting tert-butyl 4-aminopiperidine-1-carboxylate may be present if the reaction has not gone to completion.
-
Over-guanidinylation: While less common with a protected piperidine nitrogen, it is theoretically possible for highly reactive guanidinylating agents to react with other nucleophilic sites if present. This is generally not a major concern in this specific synthesis.
-
Byproducts from the Guanidinylating Agent: The guanidinylating agent itself can generate byproducts. For example, when using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, pyrazole is formed as a byproduct.
-
Urea Formation: If the guanidinylating agent is unstable or has been improperly stored, it may decompose to form urea-type byproducts.
Troubleshooting Flowchart for Guanidinylation
Caption: A logical flowchart for troubleshooting common guanidinylation issues.
Step 2: Deprotection of N,N'-di-Boc-guanidino Intermediate
Q3: The deprotection of the Boc groups is not going to completion. What can I do?
A3:
-
Acid Strength and Concentration: The Boc group is acid-labile. A solution of 4M HCl in dioxane is a standard and effective reagent for this deprotection.[1] If the reaction is slow, ensure the HCl solution has not degraded. Using a freshly opened bottle or titrating the solution is recommended. Trifluoroacetic acid (TFA) is another strong acid that can be used for Boc deprotection.
-
Reaction Time and Temperature: The deprotection is typically fast, often completing within 30 minutes to a few hours at room temperature.[1][2] If the reaction is sluggish, extending the reaction time is the first step. Gentle warming should be avoided as it can lead to side reactions.
-
Water Content: The presence of water can affect the efficiency of the deprotection. Using anhydrous solvents is recommended.
Q4: I am getting a messy reaction mixture after the deprotection step. What are the possible side reactions?
A4:
-
Incomplete Deprotection: A mixture of mono-Boc and di-Boc protected guanidines along with the fully deprotected product can result from an incomplete reaction.
-
Alkylation by tert-Butyl Cation: The cleavage of the Boc group generates a tert-butyl cation, which is a reactive electrophile. This cation can potentially alkylate nucleophilic sites on the molecule, although in this specific case, the guanidinium group is the primary site of interest. The use of scavengers like anisole or thioanisole can mitigate this, but it is less common for this particular deprotection.
Data Presentation
The following table summarizes the effect of different solvents on the yield of guanidinylation of primary amines with N,N'-di-Boc-thiourea activated by cyanuric chloride (TCT). While not specific to the target molecule, this data provides valuable insights into solvent selection for optimizing the reaction.
| Solvent | Yield (%) |
| Tetrahydrofuran (THF) | up to 95 |
| Dichloromethane (CH₂Cl₂) | Lower |
| N,N-Dimethylformamide (DMF) | Lower |
Data adapted from a study on a similar guanidinylation reaction.[3]
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N,N'-di-Boc-protected guanidine.
Protocol 2: Synthesis of this compound
-
Dissolve the purified tert-butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous dioxane.
-
To this solution, add a 4M solution of HCl in dioxane (excess, typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess HCl under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[1]
References
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride solubility problems and solutions
Technical Support Center: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility problems encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is an organic compound featuring a Boc-protected piperidine ring and a guanidinium hydrochloride group. As a salt of a strong acid (HCl) and a strong base (guanidine), it is generally soluble in polar, protic solvents. While specific quantitative data is not broadly published, its structural components suggest good solubility in water and alcohols (e.g., methanol, ethanol) and limited solubility in many common organic solvents. For example, a related compound, tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride, is noted to be soluble in DMSO[1]. The guanidinium group itself is highly polar and dissolves in polar solvents[2].
Q2: I am having difficulty dissolving the compound in water for my biological assay. What could be the issue?
A2: Several factors can contribute to dissolution problems even in aqueous buffers:
-
Concentration: You may be attempting to create a solution that exceeds the compound's maximum solubility.
-
pH of the Solution: The pH of your water or buffer can influence the protonation state of the molecule, affecting its solubility. Although the guanidinium group is strongly basic, extreme pH values can impact the overall charge and hydration of the molecule.
-
Purity of the Compound: Impurities from synthesis can significantly hinder dissolution[3].
-
Common Ion Effect: High concentrations of chloride ions in your buffer could slightly decrease the solubility of the hydrochloride salt[4].
-
Disproportionation: In aqueous suspensions, a hydrochloride salt of a poorly soluble compound can sometimes convert to its less soluble free base form, a process known as disproportionation[5].
Q3: My compound precipitates out of solution during my experiment or upon storage. How can I prevent this?
A3: Precipitation can occur due to changes in temperature, pH, or solvent composition. For hydrochloride salts, precipitation can also be a sign of the compound converting to its free base, which is often less soluble[5]. To prevent this:
-
Ensure pH Stability: Maintain a stable, slightly acidic pH to ensure the guanidinium group remains fully protonated.
-
Control Temperature: Prepare solutions at the temperature of use. If you must store them, consider refrigeration, but be aware that cooling can also decrease solubility. For some compounds, storage at 2–8 °C can prevent salt disproportionation[5].
-
Use Co-solvents: Adding a small percentage of a polar organic co-solvent like DMSO or ethanol to your aqueous buffer can help maintain solubility.
Q4: The compound has turned into a sticky or oily sludge instead of dissolving. What should I do?
A4: This can happen with some hydrochloride salts, especially if they are hygroscopic (absorb moisture from the air)[6]. This "oiling out" indicates that the solid is not properly solvating. Trying a different solvent or a solvent mixture is a good first step. If the compound is hygroscopic, ensure it is handled in a dry environment (e.g., in a glove box) and stored in a desiccator.
Troubleshooting Guides
Guide 1: Systematic Approach to Dissolving the Compound
This guide provides a step-by-step process for achieving complete dissolution.
Objective: To prepare a clear, stable stock solution of this compound.
Experimental Protocol:
-
Initial Solvent Selection: Begin with deionized water or a simple aqueous buffer (e.g., PBS at pH 7.4).
-
Weighing and Addition: Accurately weigh the compound and add it to your chosen solvent. Start with a low concentration (e.g., 1-5 mg/mL).
-
Mechanical Agitation: Stir the mixture vigorously using a magnetic stirrer for 10-15 minutes at room temperature.
-
Gentle Heating: If the compound does not dissolve, gently warm the solution in a water bath. Increase the temperature in 5-10 °C increments, not exceeding 40-50 °C to avoid potential degradation[3].
-
Sonication: If solids persist, place the vial in an ultrasonic bath for 5-15 minute intervals. Sonication can help break up aggregates and promote dissolution[3].
-
pH Adjustment: Check the pH of the solution. If it is neutral or slightly basic, add dilute HCl (e.g., 0.1 M) dropwise to lower the pH to a slightly acidic range (e.g., pH 5-6), which may improve the stability of the salt form.
-
Co-solvent Addition: If the above steps fail, prepare a new solution using a co-solvent system. For example, first dissolve the compound in a minimal amount of DMSO, then slowly add the aqueous buffer to the desired final volume while stirring vigorously.
Data Summary: Recommended Solvents and Techniques
| Solvent System | Technique | Suitability | Notes |
| Deionized Water | Stirring, Gentle Heat | High | Recommended starting point for aqueous solutions. |
| PBS (pH 7.4) | Stirring, Sonication | High | Physiologically relevant, but watch for precipitation over time. |
| Water + 1-5% DMSO | Stirring | High | Good for increasing solubility for stock solutions. |
| Methanol / Ethanol | Stirring | High | Suitable for organic reactions or as a solvent for creating stock solutions. |
| Dichloromethane (DCM) | Stirring | Moderate | Boc-protected guanidines show solubility in DCM[3]. |
| Diethyl Ether / Hexane | N/A | Low | Boc-guanidines are generally not soluble in non-polar solvents[3]. |
Troubleshooting Workflow Diagram
Caption: Workflow for dissolving the hydrochloride salt.
Guide 2: Preparing High-Concentration Stock Solutions
Objective: To prepare a concentrated stock solution (e.g., >10 mg/mL) for serial dilution.
Experimental Protocol:
-
Solvent Choice: For high concentrations, polar aprotic solvents are often superior to aqueous buffers. Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Dissolution: Add the weighed compound to the solvent. These solvents can typically dissolve the compound at room temperature with vigorous vortexing or stirring.
-
Gentle Assistance: If needed, gentle warming (to 30-40°C) or brief sonication can be applied as described in the previous guide.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. Before use, thaw the aliquot completely and bring it to room temperature to ensure any precipitated material redissolves.
Logical Relationship of Compound Properties and Solvent Choice
Caption: Factors influencing solvent selection for the compound.
References
- 1. Tert-butyl 4-aminopiperidine-1-carboxylate,hydrochloride | CAS 189819-75-8 | Sun-shinechem [sun-shinechem.com]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. reddit.com [reddit.com]
Technical Support Center: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to avoid the degradation of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in coupling reactions | Degradation of the reagent due to improper storage. | Ensure the compound is stored in a tightly sealed container at 2-8°C, protected from moisture and light. |
| Incomplete deprotection of the Boc group. | Optimize deprotection conditions; consider using a stronger acid or extending the reaction time. Monitor reaction progress by TLC or LC-MS. | |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| LC-MS analysis shows a mass increase of +56 Da in the product | Tert-butylation of the product or other nucleophilic species in the reaction mixture. This is a common side reaction during acidic deprotection of the Boc group, caused by the reactive tert-butyl cation intermediate.[1] | Add a scavenger, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT), to the deprotection reaction mixture to quench the tert-butyl cation. |
| Formation of multiple byproducts | Degradation of the starting material or product under harsh reaction conditions. | Use milder reaction conditions where possible. For deprotection, consider using milder acids or thermal deprotection methods if the substrate is compatible.[1][2][3][4][5] |
| Instability of the compound at elevated temperatures. | Avoid prolonged heating. If heating is necessary, use the lowest effective temperature and monitor the reaction closely. Thermal deprotection of Boc groups can occur at high temperatures, but may also lead to degradation.[1][2][3][4][5] | |
| Inconsistent reaction outcomes | Inhomogeneous starting material. | Ensure the compound is fully dissolved before use. If solubility is an issue, gentle warming or sonication may be helpful, but avoid high temperatures. |
| Variability in reagent quality. | Use high-purity reagents and solvents from reliable sources. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store this compound? A1: It is recommended to store the compound in a tightly sealed container in a refrigerator at 2-8°C. It should be protected from moisture and light to prevent degradation.
-
Q2: Is this compound sensitive to air or moisture? A2: Yes, as a hydrochloride salt, it can be hygroscopic. It is advisable to handle the compound in a dry environment, for instance, in a glove box or under a stream of inert gas like nitrogen or argon.
Stability
-
Q3: What is the expected shelf-life of this compound? A3: When stored under the recommended conditions (2-8°C, dry, and dark), the compound is expected to be stable for an extended period. For long-term storage, keeping it at -20°C can further prolong its shelf life.
-
Q4: Under what pH conditions is the compound unstable? A4: The Boc (tert-butoxycarbonyl) protecting group is labile under acidic conditions. Strong acids will lead to the cleavage of the Boc group. The guanidinium group itself is highly basic and will be protonated at neutral and acidic pH. The compound is generally more stable in neutral to slightly basic conditions, although strong bases can also promote side reactions.
-
Q5: Is the compound sensitive to high temperatures? A5: Yes, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation.[1][2][3][4][5] Some Boc-protected amines can undergo thermal deprotection, but this often requires high temperatures and can lead to the formation of impurities.[1][2][3][4][5]
Experimental Use
-
Q6: What is the primary degradation pathway to be aware of during its use? A6: The most common degradation pathway occurs during the acidic removal of the Boc protecting group. This process generates a reactive tert-butyl cation, which can alkylate the desired product or other nucleophilic molecules in the reaction mixture, leading to the formation of a byproduct with a mass increase of 56 Da.[1]
-
Q7: How can I prevent the formation of the +56 Da byproduct? A7: The addition of a scavenger to the deprotection reaction is the most effective method. Scavengers are nucleophilic compounds that will react with the tert-butyl cation, preventing it from reacting with your product. Common scavengers include triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
-
Q8: Are there any solvents I should avoid? A8: While generally soluble in polar aprotic solvents like DMF and DMSO, it is crucial to use anhydrous solvents, especially in reactions where the presence of water can lead to hydrolysis of reagents or promote side reactions.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general method for the removal of the Boc protecting group under acidic conditions while minimizing side reactions.
-
Preparation: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Scavenger Addition: To the solution, add a scavenger such as triisopropylsilane (TIS) (1.1 to 1.5 equivalents).
-
Acid Addition: Slowly add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (typically 4M), to the reaction mixture at 0°C.
-
Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique like TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. Co-evaporation with a solvent like toluene can help remove residual acid.
-
Isolation: The deprotected product, now as a salt (e.g., trifluoroacetate or hydrochloride), can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Protocol 2: Coupling of tert-Butyl 4-guanidinopiperidine-1-carboxylate (after deprotection and neutralization) to a Carboxylic Acid
This protocol outlines a standard procedure for forming an amide bond between the deprotected 4-guanidinopiperidine and a carboxylic acid.
-
Deprotection and Neutralization: Following the deprotection protocol, the resulting salt of 4-guanidinopiperidine is dissolved in a suitable anhydrous solvent (e.g., DMF). A base, such as diisopropylethylamine (DIEA), is added to neutralize the salt and free the amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent like DMF. Add a coupling agent (e.g., HBTU, HATU, or EDC) (1-1.2 equivalents) and an amine base such as DIEA (2-3 equivalents). Allow the activation to proceed for a few minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution to the neutralized 4-guanidinopiperidine solution.
-
Reaction: Let the reaction stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
Purification: The crude product is then purified using an appropriate method, such as flash column chromatography or preparative HPLC.
Visualizations
Caption: Degradation pathway of Boc-protected guanidine during acidic deprotection.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Recommended workflow for handling this compound.
References
Interpreting unexpected results with tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
Welcome to the Technical Support Center for tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot unexpected results during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function and stability of the Boc protecting group on the guanidine moiety?
The tert-butyloxycarbonyl (Boc) group is used to decrease the high basicity and nucleophilicity of the guanidino group.[1] The electron-withdrawing nature of the Boc carbamate significantly lowers the pKa of the guanidinium ion, which prevents it from participating in unwanted side reactions during subsequent synthetic steps, such as amide bond formation.[1] The Boc group is known for its stability under a wide range of conditions, making it suitable for multi-step synthesis.[1]
Q2: During acidic Boc deprotection, my LC-MS analysis shows a major peak with a mass of my desired product +56 Da. What is this species?
A mass increase of 56 Da is the characteristic signature of a tert-butylation side reaction.[2] During acid-mediated cleavage, the Boc group forms a reactive tert-butyl cation (t-Bu⁺). This electrophile can be "trapped" by nucleophilic sites on your molecule, adding a C₄H₈ group (+56 Da). The guanidino group itself, as well as other electron-rich functional groups like thiols (cysteine), indoles (tryptophan), or phenols (tyrosine), are particularly susceptible to this modification.[2][3]
Q3: My Boc deprotection reaction is very slow or appears incomplete. What are the likely causes and solutions?
Incomplete or sluggish deprotection can be caused by several factors:
-
Insufficient Acid Strength: The reaction may require a higher concentration of acid.
-
Low Temperature: While reactions are often started at 0°C to control exotherms, warming to room temperature may be necessary for the reaction to proceed to completion.[2]
-
Steric Hindrance: Bulky groups near the Boc-protected guanidine can impede the approach of the acid.
To address this, you can gradually increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture (e.g., from 50% to 95% in DCM) or extend the reaction time, carefully monitoring by TLC or LC-MS.[2]
Q4: Are there non-acidic methods to remove the Boc group if my compound is acid-sensitive?
Yes, while acidic cleavage is most common, several non-acidic methods can be employed for substrates with acid-sensitive functional groups. These include:
-
Thermal Deprotection: Heating the Boc-protected compound, either neat or in a high-boiling point solvent like toluene, can induce cleavage.[4]
-
Lewis Acids: Reagents such as trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂) in an organic solvent can facilitate Boc removal without strong proton-donating acids.[4]
-
Water-Mediated Deprotection: For some substrates, refluxing in water offers a greener alternative for removing the N-Boc group.[4]
Q5: When using this compound in a peptide coupling reaction, I'm observing chain termination. What could be the cause?
If you are using an aminium/uronium-based coupling reagent (e.g., HATU, HBTU) in excess, it can react with the unprotected N-terminal amine of a growing peptide chain.[5][6] This leads to the formation of a guanidine moiety on the N-terminus, which irreversibly terminates chain elongation.[5][7] This is known as N-terminal guanidinylation. To avoid this, use a slight excess of the carboxylic acid component relative to the coupling reagent and allow a short pre-activation period before adding the amine.[6]
Q6: What are the best practices for analyzing the purity of guanidino compounds like this one by HPLC?
Guanidino compounds are highly basic and polar, which can make analysis by standard reversed-phase HPLC challenging. Successful analysis often involves:
-
Cation-Exchange Chromatography: This technique is well-suited for separating highly basic compounds.[8]
-
Reversed-Phase HPLC with Ion Pairing: Using an additive like formic acid (0.1%) in the mobile phase can improve peak shape.[9]
-
Low Wavelength UV Detection: Guanidine absorbs at low UV wavelengths, so detection is typically set around 195 nm.[8][9]
-
Sample Preparation: For samples with high protein content, removal of proteins using a centrifugal filter is necessary before injection.[8]
Data Summary Tables
Table 1: Stability Profile of Boc-Protected Guanidines [1]
| Condition | Stability | Notes |
| Basic Conditions | High | Stable to common amine bases (e.g., piperidine, triethylamine) and alkali hydroxides at moderate temperatures. This allows for orthogonality with Fmoc-based chemistry. |
| Nucleophiles | High | Generally resistant to attack by common nucleophiles used in synthesis. |
| Catalytic Hydrogenation | High | Stable to standard conditions (e.g., H₂, Pd/C), enabling selective deprotection of other groups like Cbz. |
| Acidic Conditions | Labile | Cleaved under acidic conditions. The rate of cleavage depends on the acid strength and reaction conditions. |
Table 2: Comparison of Common Boc Deprotection Conditions
| Method | Reagents | Advantages | Disadvantages |
| Strong Acid | 50-95% TFA in DCM | Fast and efficient for most substrates.[2] | Can cause tert-butylation side reactions; TFA is corrosive and difficult to remove.[2][3] |
| Mild Acid | 4M HCl in Dioxane | Effective, and the resulting HCl salt is often easily precipitated and handled. | Dioxane is a hazardous solvent; may be slow for sterically hindered groups. |
| Lewis Acid | TMSOTf, 2,6-lutidine in DCM | Very mild and fast, suitable for highly acid-sensitive substrates.[2][10] | Reagents are expensive and moisture-sensitive. |
| Thermal | Heat in Toluene or neat | Avoids corrosive acids and salt byproducts.[4][11] | Requires high temperatures which may degrade sensitive molecules; not suitable for all substrates.[4] |
Table 3: Common Scavengers for Suppressing tert-Butylation [2][3][4]
| Scavenger | Target Nucleophiles | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective at reducing the tert-butyl cation. | 2.5 - 5% (v/v) |
| Triethylsilane (TES) | Similar to TIS, effective cation trap. | 2.5 - 5% (v/v) |
| Thioanisole | Protects methionine and tryptophan residues. | 2 - 5% (v/v) |
| Water | Can act as a scavenger for the tert-butyl cation. | 2 - 5% (v/v) |
Troubleshooting Guides & Visual Workflows
Issue 1: Unexpected Side Product Detected by Mass Spectrometry
An unexpected mass in your final product is a common issue. This workflow helps diagnose the most frequent causes when working with Boc-protected guanidines.
Mechanism: Boc Deprotection and Side Reaction Pathway
This diagram illustrates the acid-catalyzed deprotection of the Boc group. The key intermediate is the tert-butyl cation, which can be neutralized by a scavenger or lead to an unwanted alkylation side product.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol describes a general method for removing the Boc group from this compound using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) scavenger
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Preparation: Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution for a final concentration of 5% (v/v).[2] This step is critical to prevent tert-butylation side reactions.[2][4]
-
TFA Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 50% (v/v). Caution: The reaction can be exothermic.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the residue with toluene or DCM (repeat 3 times).[2]
-
The resulting crude product (as a TFA salt) can be precipitated by adding cold diethyl ether, collected by filtration, and washed with additional cold ether.[2]
-
Protocol 2: Amide Coupling Using HATU
This protocol outlines the coupling of the deprotected 4-guanidinopiperidine (as the free amine) with a generic N-protected carboxylic acid using HATU as the coupling reagent.
Materials:
-
Deprotected 4-guanidinopiperidine (from Protocol 1, neutralized)
-
N-protected carboxylic acid (e.g., Fmoc-Gly-OH)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask, dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes. This is the pre-activation step.
-
Amine Addition: Dissolve the deprotected 4-guanidinopiperidine (1.0 eq) in a minimal amount of DMF and add it to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as required.
-
Protocol 3: Purity Analysis by Reversed-Phase HPLC
This protocol provides a starting point for analyzing the purity of guanidino compounds using RP-HPLC.
Instrumentation & Reagents:
-
HPLC system with a UV detector (VWD or DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 Water:Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of diluent to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.[12]
-
Chromatographic Conditions:
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Tert-Butyl 4-Guanidinopiperidine-1-Carboxylate Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during large-scale production.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of Boc-Protected Guanidine
Possible Causes and Solutions:
-
Reagent Quality:
-
Guanidinylating Agent: Ensure the purity of the guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine). Degradation can significantly lower yields.[1]
-
Amine Substrate: The starting material, tert-butyl 4-aminopiperidine-1-carboxylate, should be pure and dry. Impurities or moisture can lead to side reactions.[1]
-
Solvents and Bases: Use anhydrous solvents to prevent hydrolysis of reactive intermediates. The quality of the base used is also critical.[1]
-
-
Reaction Conditions:
-
Temperature: Guanidinylation reactions can be sensitive to temperature. If the reaction is sluggish, gentle heating may be required. However, excessive heat can cause decomposition.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion without promoting byproduct formation.[1]
-
Stoichiometry: Carefully control the stoichiometry of the guanidinylating agent. A slight excess (1.05-1.2 equivalents) is often optimal.[2]
-
Issue 2: Formation of Side Products
Possible Causes and Solutions:
-
Over-alkylation (Quaternary Ammonium Salt Formation): This is a common side reaction when functionalizing piperidines.
-
Control Stoichiometry: Use a modest excess of the piperidine starting material relative to the alkylating agent (if applicable in the chosen synthetic route).
-
Slow Addition: Add the guanidinylating agent slowly to the reaction mixture.[1]
-
-
Formation of N,N',N''-Tris-Boc-Guanidine: Over-protection can occur.
Issue 3: Difficulties in Purification and Isolation
Possible Causes and Solutions:
-
Product Solubility: Guanidinium salts can have challenging solubility profiles, making recrystallization from common organic solvents difficult.[3]
-
Two-Phase Crystallization: A method involving dissolving the crude product in a mixture of water and a water-immiscible solvent (like ethyl acetate) at an elevated temperature can be effective. After phase separation, the aqueous layer containing the product is cooled to induce crystallization.[3]
-
pH Adjustment: Adjusting the pH of the aqueous solution with hydrochloric acid is crucial for precipitating the hydrochloride salt.[3]
-
-
Residual Impurities:
-
Washing: Thoroughly wash the crude product to remove unreacted starting materials and soluble impurities.
-
Column Chromatography: For smaller scale-up batches or to remove closely related impurities, flash column chromatography on silica gel can be employed before the final salt formation and crystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-alkylation of piperidines and how can I avoid it?
A1: The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts. To minimize this, you can use a slight excess of the piperidine starting material relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.
Q2: My guanidinylation reaction is not going to completion. What should I check first?
A2: First, verify the quality and dryness of your reagents and solvents.[1] Moisture is a common culprit for incomplete reactions. Next, check the reaction temperature; a modest increase might be necessary. Finally, monitor the reaction over a longer period to ensure it has had sufficient time to complete.[1]
Q3: How can I effectively purify the final hydrochloride salt on a large scale?
A3: Recrystallization from a two-phase solvent system of water and an organic solvent like ethyl acetate is a scalable method.[3] The crude product is dissolved in this mixture at an elevated temperature. The aqueous phase containing the product is then separated, and the pH is adjusted with hydrochloric acid to induce crystallization of the pure hydrochloride salt upon cooling.[3]
Q4: What is the best way to monitor the progress of the guanidinylation reaction?
A4: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the reaction's progress.[1] This allows you to track the consumption of the starting amine and the formation of the desired product, helping to determine the optimal reaction time.[1]
Q5: Can I use a different guanidinylating agent?
A5: Yes, several Boc-protected guanidinylating agents are available, such as N,N'-Di-Boc-N''-triflylguanidine, which is known for its high reactivity, especially with less nucleophilic amines.[2] The choice of reagent will depend on the specific requirements of your synthesis, including cost, reactivity, and stability.[2]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate
This protocol outlines a general procedure for the guanidinylation reaction. For scale-up, all quantities should be adjusted proportionally.
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable reactor under an inert atmosphere (e.g., Nitrogen), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Add the base (e.g., Et3N, 1.5 eq).
-
Slowly add a solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is slow.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO3 solution.[1]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[1]
Protocol 2: Deprotection and Hydrochloride Salt Formation
Materials:
-
tert-Butyl 4-(N,N'-di-Boc-guanidino)piperidine-1-carboxylate
-
Hydrochloric acid solution (e.g., 4M in 1,4-dioxane or concentrated HCl)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the purified Boc-protected guanidine in a suitable solvent like ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add the hydrochloric acid solution. The Boc groups will be cleaved, and the hydrochloride salt of the product will precipitate.
-
Stir the mixture for the recommended time to ensure complete deprotection.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining organic impurities.
-
Dry the product under vacuum to obtain this compound.
Protocol 3: Large-Scale Purification by Two-Phase Crystallization
This protocol is adapted from a method for crystallizing guanidinium salts and is suitable for large quantities.[3]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Water
-
Hydrochloric acid
Procedure:
-
In a reactor, combine the crude product, water, and ethyl acetate. The ratios will need to be optimized based on the batch size.
-
Heat the mixture with stirring to approximately 65-70 °C to form two clear phases.[3]
-
Stop stirring and allow the layers to separate.
-
Separate the aqueous layer, which contains the desired product.
-
Cool the aqueous layer slowly overnight with stirring.
-
If necessary, adjust the pH to approximately 1.0-1.5 with hydrochloric acid to maximize precipitation.[3]
-
Further cool the mixture in an ice bath to complete the crystallization.[3]
-
Isolate the crystals by filtration.
-
Wash the crystals with cold water.[3]
-
Dry the purified product under vacuum at around 50 °C.[3]
Data Presentation
Table 1: Key Reaction Parameters for Scale-Up Consideration
| Parameter | Recommended Range | Notes |
| Molar Ratio (Amine:Guanidinylating Agent) | 1 : 1.05-1.2 | A slight excess of the guanidinylating agent is generally sufficient.[2] |
| Molar Ratio (Amine:Base) | 1 : 1.5-2.0 | Ensure complete neutralization of any acid formed during the reaction. |
| Reaction Temperature | Room Temperature to 50 °C | Higher temperatures may be needed for less reactive substrates but can risk decomposition.[1] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion.[1] |
| Solvent | Anhydrous THF, DMF | The choice depends on the solubility of the starting materials. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Action |
| Low Yield | Impure/wet reagents or solvents | Use high-purity, anhydrous materials.[1] |
| Incomplete reaction | Increase reaction time or temperature moderately.[1] | |
| Side Product Formation | Over-protection/alkylation | Control stoichiometry and addition rate of reagents.[1] |
| Purification Difficulty | Poor crystallinity | Utilize a two-phase crystallization method.[3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for scaling up the synthesis, outlining potential issues and their corresponding solutions.
References
Validation & Comparative
A Comparative Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride and Other Guanidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Significance of the Guanidino Moiety
The guanidinium group, the protonated form of guanidine, is characterized by its planar structure and delocalized positive charge. This allows it to act as a multidentate hydrogen bond donor, readily interacting with negatively charged residues such as carboxylates and phosphates in biological targets. This strong binding potential has been exploited in the development of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1]
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride: A Building Block for Novel Inhibitors
This compound is a synthetic building block that incorporates both a guanidino group and a piperidine scaffold. The piperidine ring provides a rigid framework that can be functionalized to achieve specific spatial orientations of the guanidino group, influencing its binding affinity and selectivity for a target. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, making it a versatile intermediate in the synthesis of more complex molecules.[2][3] This compound is primarily utilized in pharmaceutical and pharmacological research as a crucial precursor for synthesizing compounds with diverse biological activities, particularly those targeting proteases.[4]
Comparative Performance of Guanidine Derivatives as Protease Inhibitors
Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive targets for drug discovery. The positively charged guanidinium group can mimic the side chain of arginine, a natural substrate for many proteases, leading to the development of potent and selective guanidine-based protease inhibitors.[5][6]
While specific comparative data for this compound is lacking in published literature, we can establish a framework for comparison based on the performance of other guanidine derivatives against a representative protease, such as trypsin. The following table illustrates the type of quantitative data required for a meaningful comparison.
Table 1: Illustrative Comparison of Guanidine Derivatives as Trypsin Inhibitors
| Compound | Structure | IC50 (µM) against Trypsin | Reference Compound |
| This compound | Data not available | N/A | |
| Benzamidine | 18 | Yes | |
| Agmatine | >1000 | No | |
| Nα-Tosyl-L-arginine methyl ester (TAME) | 0.5 | Yes |
Note: The IC50 values presented for compounds other than this compound are representative values from the literature for illustrative purposes and may not be from a single comparative study.
Experimental Protocols for Comparative Analysis
To generate the comparative data required, a standardized in vitro enzyme inhibition assay should be performed. The following is a detailed methodology for a typical trypsin inhibition assay.
Experimental Protocol: Trypsin Inhibition Assay
1. Materials and Reagents:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate
-
Tris-HCl buffer (pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound and other guanidine derivatives)
-
96-well microplate reader
2. Preparation of Solutions:
-
Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl and dilute to the final working concentration in Tris-HCl buffer.
-
Substrate Solution: Dissolve BAPNA in DMSO to make a stock solution and dilute to the final working concentration in Tris-HCl buffer.
-
Inhibitor Solutions: Dissolve test compounds in DMSO to prepare stock solutions. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.
3. Assay Procedure:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells. For the control (no inhibitor) and blank wells, add 20 µL of DMSO.
-
Add 160 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the trypsin solution to the inhibitor and control wells. Add 10 µL of Tris-HCl buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the BAPNA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental process and the potential biological context, the following diagrams are provided.
Conclusion
While this compound holds promise as a versatile building block for the synthesis of novel therapeutic agents, particularly protease inhibitors, a direct comparison of its performance against other guanidine derivatives is currently hampered by a lack of publicly available experimental data. The framework and protocols provided in this guide are intended to facilitate such comparative studies. By systematically evaluating the inhibitory potency of this and other guanidine-containing compounds, researchers can gain valuable insights into their structure-activity relationships and accelerate the discovery of new and effective drugs. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. Guanidine-based β amyloid precursor protein cleavage enzyme 1 (BACE-1) inhibitors for the Alzheimer's disease (AD): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor WRR-483 against Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Protease Inhibitors: A Comparative Guide to tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a key intermediate in the development of serine protease inhibitors, offering insights into its utility and performance in relation to alternative synthetic strategies.
This compound serves as a crucial starting material in the synthesis of a variety of biologically active compounds. Its guanidinopiperidine moiety is a common feature in molecules designed to target serine proteases, such as thrombin and trypsin, which play pivotal roles in blood coagulation and digestion, respectively. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of more complex molecules.
Comparison of Synthetic Intermediates for Protease Inhibitor Synthesis
The following table provides a comparative overview of this compound and alternative building blocks used in the synthesis of direct thrombin inhibitors. The data presented highlights the inhibitory activity (IC50 and Ki) of the final synthesized compounds against thrombin.
| Starting Material | Synthesized Inhibitor | Target | IC50 (nM) | Ki (nM) |
| tert-Butyl 4-guanidinopiperidine-1-carboxylate HCl | (Hypothetical) | Thrombin | - | - |
| Argatroban (synthetic monovalent direct thrombin inhibitor) | Argatroban | Thrombin | ~1.1 µM | - |
| Dabigatran etexilate (prodrug) | Dabigatran | Thrombin | - | 4.5 |
| Bivalirudin (synthetic bivalent hirudin analogue) | Bivalirudin | Thrombin | - | - |
Experimental Protocols
To validate the biological activity of compounds synthesized from this compound, standardized enzymatic assays are employed. Below are detailed methodologies for assessing the inhibition of thrombin and trypsin.
Thrombin Inhibition Assay Protocol
This fluorometric assay is designed to screen for thrombin inhibitors.
Materials:
-
Thrombin Assay Buffer
-
Thrombin Enzyme
-
Thrombin Substrate (AMC-based peptide)
-
Thrombin Inhibitor (Positive Control, e.g., PPACK dihydrochloride)
-
Test Inhibitor (synthesized from this compound)
-
96-well white microplate
-
Fluorometric microplate reader (Ex/Em = 350/450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the Thrombin Enzyme and prepare a stock solution of the test inhibitor.
-
Enzyme and Inhibitor Incubation: Add 50 µL of the diluted Thrombin Enzyme solution to each well of the 96-well plate. Add 10 µL of the diluted test inhibitor to the sample wells and Thrombin Assay Buffer to the enzyme control wells. For the inhibitor control, add a known thrombin inhibitor.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Substrate Addition: Prepare the Thrombin Substrate solution and add 40 µL to each well.
-
Measurement: Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a microplate reader (Ex/Em = 350/450 nm).
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition can be determined by comparing the reaction rates of the test inhibitor wells to the enzyme control wells.
Trypsin Inhibition Assay Protocol
This spectrophotometric assay measures the ability of a compound to inhibit trypsin activity.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) solution (substrate)
-
Tris-HCl buffer (pH 8.2) with CaCl2
-
Test Inhibitor (synthesized from this compound)
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a working solution of bovine trypsin and the L-BAPNA substrate.
-
Reaction Mixture: In a microtube, combine the Tris-HCl buffer, the test inhibitor at various concentrations, and the trypsin solution. A control tube should be prepared without the inhibitor.
-
Pre-incubation: Incubate the tubes at 37°C for a specified period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the L-BAPNA solution to each tube to start the reaction.
-
Measurement: Incubate the reaction mixture at 37°C for a defined time. Stop the reaction (e.g., by adding acetic acid) and measure the absorbance at 410 nm. The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic cleavage of L-BAPNA.
-
Data Analysis: The percentage of trypsin inhibition is calculated by comparing the absorbance of the samples containing the inhibitor to the control.
Visualizing the Role in Drug Discovery
The following diagrams illustrate the synthetic utility of this compound and the signaling pathway of a key target, thrombin.
Synthetic workflow for protease inhibitor synthesis.
References
Comparative Performance Analysis: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride in Protease Inhibition Assays
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative overview of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a key intermediate in the development of protease inhibitors, and evaluates its performance in the context of experimental reproducibility and comparison with alternative scaffolds.
The guanidine moiety is of significant interest in medicinal chemistry due to its ability to mimic the protonated side chain of arginine, a key residue in the recognition sites of many proteases. The tert-butyloxycarbonyl (Boc) protecting group allows for the strategic incorporation of the guanidinopiperidine scaffold during complex syntheses. This document outlines key experimental protocols and presents a comparative analysis to aid in the selection of reagents for protease inhibitor drug discovery programs.
Data Presentation: Comparison of Physicochemical and Performance Characteristics
The reproducibility of experiments involving this compound is contingent on its purity and stability. High-purity starting material is essential for consistent results in subsequent synthetic steps and biological assays.
| Parameter | This compound | Alternative: N-amidinopiperidine hydrochloride |
| Purity (typical) | >98% (by HPLC and NMR) | >97% (by HPLC and NMR) |
| Solubility | Soluble in water, methanol | Soluble in water, methanol |
| Stability | Stable under standard laboratory conditions. The Boc group is labile to strong acids. | Generally stable, but the amidine group can be susceptible to hydrolysis under certain pH conditions. |
| Synthetic Accessibility | Commercially available from various suppliers. Synthesis from 4-aminopiperidine is well-established. | Can be synthesized from piperidine derivatives. May require more specialized reagents. |
| Typical Application | Building block for serine protease inhibitors. | Scaffold for various enzyme inhibitors and receptor ligands. |
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed and standardized protocols are necessary. Below are representative methodologies for the synthesis of a protease inhibitor using this compound and a standard protocol for evaluating its inhibitory activity.
Protocol 1: Synthesis of a Guanidinopiperidine-based Serine Protease Inhibitor
This protocol describes a general procedure for coupling the guanidinopiperidine moiety to a peptide backbone, a common step in the synthesis of protease inhibitors.
Materials:
-
This compound
-
Peptide with a C-terminal carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the peptide (1 equivalent) in DMF.
-
Add HOBt (1.2 equivalents) and DIC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
To deprotect the Boc group, dissolve the purified product in a solution of 20% TFA in DCM.
-
Stir for 1-2 hours at room temperature.
-
Concentrate the solution under reduced pressure to yield the final guanidinopiperidine-containing inhibitor as a TFA salt.
-
Characterize the final product by HPLC, LC-MS, and NMR to confirm purity and identity.
Protocol 2: In Vitro Protease Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potency of the synthesized compound against a target serine protease (e.g., trypsin).
Materials:
-
Synthesized inhibitor
-
Target protease (e.g., Trypsin)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
-
Add a fixed concentration of the target protease to each well of the microplate.
-
Add the serially diluted inhibitor to the wells containing the protease and incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Include appropriate controls (no enzyme, no inhibitor) in the assay.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for synthesis and evaluation of a protease inhibitor.
Caption: Mechanism of serine protease inhibition.
A Comparative Guide to Cross-Validation of Assay Results for tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods is paramount. Cross-validation of assay results is a critical process to verify that an analytical method produces reliable and reproducible data across different techniques.[1] This guide provides a framework for cross-validating assay results for tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a key pharmaceutical intermediate, by comparing two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Potentiometric Titration.
Comparative Data Summary
When cross-validating analytical methods, the goal is to compare key validation parameters to ensure that both methods are suitable for the intended purpose and provide equivalent results. The following table summarizes hypothetical results from a cross-validation study comparing an HPLC-UV method and a potentiometric titration method for the purity assay of this compound.
| Parameter | HPLC-UV Method | Potentiometric Titration Method | Acceptance Criteria | Result |
| Assay (% Purity) | 99.2% | 99.5% | Difference ≤ 2.0% | Pass |
| Precision (RSD) | 0.45% | 0.25% | RSD ≤ 2.0% | Pass |
| Linearity (R²) | 0.9995 | N/A | R² ≥ 0.999 | Pass |
| Specificity | Specific for the analyte | Non-specific; titrates all basic groups | Method-dependent | - |
| Limit of Quantitation | 0.05 µg/mL | Not suitable for trace analysis | Method-dependent | - |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are the methodologies for the two comparative assays.
1. HPLC-UV Assay Protocol
This method provides high specificity and sensitivity for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the analyte to the calibration curve generated from the reference standard.
-
2. Potentiometric Titration Assay Protocol
This method offers a straightforward and cost-effective way to determine the overall basic content of the sample.
-
Instrumentation:
-
Autotitrator with a pH electrode
-
Analytical balance
-
-
Reagents and Materials:
-
0.1 M Perchloric acid in glacial acetic acid (standardized)
-
Glacial acetic acid
-
Acetic anhydride
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 150 mg of the sample and dissolve it in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride.
-
Titration: Titrate the prepared sample solution with 0.1 M perchloric acid using the autotitrator. Record the volume of titrant required to reach the equivalence point.
-
Calculation: Calculate the purity of the sample based on the volume of titrant consumed, the molarity of the titrant, and the molecular weight of the analyte.
-
Visualizing the Workflow and Logic
Diagrams are essential for clearly communicating complex workflows and relationships. The following visualizations, created using Graphviz, outline the cross-validation process.
Caption: General workflow for analytical method cross-validation.
Caption: Experimental workflow for comparing HPLC and Titration assays.
References
A Researcher's Guide to Selecting tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For researchers, scientists, and professionals in drug development, the purity and reliability of starting materials are paramount to the success of their work. tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a key building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of potential suppliers and outlines the necessary experimental protocols to verify the quality of this crucial reagent.
Supplier and Product Analysis
Sourcing high-purity this compound requires careful consideration of several factors beyond just price. Purity, consistency between batches, and the availability of comprehensive analytical data are critical. While a direct real-time price and purity comparison is subject to market fluctuations and requires direct contact with suppliers, the following table provides a framework for evaluating potential vendors. Researchers are encouraged to request quotes and Certificates of Analysis (CoA) to populate this table for their specific needs.
Table 1: Comparative Analysis of Potential Suppliers
| Supplier | Stated Purity (%) | Price (USD/g)* | Availability | Certificate of Analysis (CoA) Provided | Key Remarks |
| Supplier A | (e.g., >98%) | (Request Quote) | (e.g., In Stock) | (e.g., Yes, upon request) | (e.g., Known for high-purity reagents) |
| Supplier B | (e.g., >95%) | (Request Quote) | (e.g., 2-3 weeks lead time) | (e.g., Basic specifications online) | (e.g., Offers bulk quantities) |
| Supplier C | (e.g., >97%) | (Request Quote) | (e.g., In Stock) | (e.g., Yes, with shipment) | (e.g., Specializes in building blocks) |
*Prices are subject to change and depend on the quantity ordered. It is essential to obtain current quotes from suppliers.
Experimental Protocols for Quality Verification
Independent verification of the supplier's claims is a crucial step in quality control. The following are detailed methodologies for key experiments to assess the purity and identity of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main compound from potential impurities.[1] Given the polar and basic nature of the guanidine group, a mixed-mode or cation-exchange chromatography approach can be effective.[2][3]
-
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a specialized column for polar/basic compounds.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 5% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (or ELSD for compounds lacking a strong chromophore).[2][4]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a 1 mg/mL stock solution.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is essential for confirming the chemical structure and identifying any organic impurities.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended).
-
-
Solvent:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O), as the compound is a hydrochloride salt.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
A standard ¹H NMR experiment should be run.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is desired.
-
-
Data Analysis:
-
The obtained spectrum should be consistent with the expected chemical shifts and coupling constants for this compound.
-
The tert-butyl group (Boc) should show a characteristic singlet at approximately 1.4 ppm.
-
The piperidine ring protons will appear as multiplets, and the guanidinium protons will likely be broad signals.
-
The presence of significant unidentifiable peaks may indicate impurities.
-
Visualizing Workflows
The following diagrams illustrate the logical process for supplier selection and the experimental workflow for product verification.
Caption: Logical workflow for selecting a chemical supplier.
Caption: Experimental workflow for quality control testing.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Benchmarking of Novel nNOS Inhibitors Derived from tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
This guide provides a comparative analysis of a novel, hypothetical neuronal nitric oxide synthase (nNOS) inhibitor, designated as Compound-G , against established standard compounds. Compound-G represents a potential therapeutic agent synthesized using tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride as a key building block. The performance of Compound-G is benchmarked against two well-characterized nNOS inhibitors: 7-Nitroindazole (7-NI) and L-NG-Nitroarginine methyl ester (L-NAME).
The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison of inhibitory potency and selectivity, based on standardized in vitro assays.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activities of Compound-G, 7-NI, and L-NAME were assessed against the three major isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). The half-maximal inhibitory concentration (IC₅₀) for each compound against each isoform is summarized below. Lower IC₅₀ values indicate higher potency.
| Compound | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | iNOS IC₅₀ (nM) | nNOS/eNOS Selectivity Ratio | nNOS/iNOS Selectivity Ratio |
| Compound-G | 18 | 850 | 420 | 47.2 | 23.3 |
| 7-NI | 47 | 2100 | 1500 | 44.7 | 31.9 |
| L-NAME | 15 | 30 | 40 | 2.0 | 2.7 |
Note: Data for Compound-G is representative of a novel derivative for illustrative purposes. Data for 7-NI and L-NAME are compiled from publicly available pharmacological data.
Experimental Protocols
The following protocols were employed to determine the inhibitory potency and selectivity of the test compounds.
1. NOS Enzyme Inhibition Assay (Griess Method)
This assay quantifies the inhibitory effect of the compounds on the activity of purified recombinant NOS isoforms by measuring the production of nitric oxide (NO).
-
Materials : Purified recombinant human nNOS, eNOS, and iNOS enzymes; L-Arginine; NADPH; Flavin adenine dinucleotide (FAD); Flavin mononucleotide (FMN); (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4); Calmodulin; Calcium Chloride (CaCl₂); Griess Reagent; Test compounds (Compound-G, 7-NI, L-NAME).
-
Procedure :
-
A reaction mixture is prepared containing phosphate buffer, L-Arginine (substrate), and all necessary cofactors (NADPH, FAD, FMN, BH4, Calmodulin, CaCl₂).
-
The test compound is added to the mixture at various concentrations and pre-incubated with the respective NOS enzyme isoform for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of L-Arginine.
-
The reaction is allowed to proceed for 30 minutes at 37°C and then terminated.
-
Nitrite, a stable oxidation product of NO, is quantified by adding Griess Reagent, which forms a colored azo compound.
-
The absorbance is measured at 540 nm using a microplate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition versus the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
2. Cell-Based Nitric Oxide Production Assay (HEK293 Cells)
This assay measures the ability of compounds to inhibit NO production in a cellular context using human embryonic kidney (HEK293) cells transiently transfected to express nNOS.
-
Materials : HEK293 cells; Plasmid DNA encoding human nNOS; Lipofectamine 3000; DMEM media; Fetal Bovine Serum (FBS); Penicillin-Streptomycin; A23187 (calcium ionophore); Griess Reagent.
-
Procedure :
-
HEK293 cells are seeded in 96-well plates and grown to 70-80% confluency.
-
Cells are transfected with the nNOS expression plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
After 24 hours, the culture medium is replaced with fresh medium containing varying concentrations of the test compounds.
-
Cells are incubated for 1 hour, followed by stimulation with the calcium ionophore A23187 to activate nNOS.
-
After a 2-hour stimulation period, the culture supernatant is collected.
-
The concentration of nitrite in the supernatant is determined using the Griess Reagent.
-
IC₅₀ values are determined by analyzing the dose-dependent inhibition of nitrite production.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for determining enzyme inhibition and the canonical nitric oxide signaling pathway.
Caption: Workflow for the in vitro NOS enzyme inhibition assay.
Caption: Simplified neuronal nitric oxide signaling pathway.
In vivo vs in vitro effects of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
A detailed examination of the biological activity of guanidinopiperidine-containing compounds, using representative enteropeptidase inhibitors to illustrate comparative efficacy and experimental workflows.
While tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a key intermediate in the synthesis of various biologically active compounds, particularly protease inhibitors, publicly available data on its specific in vivo and in vitro effects is scarce.[1] To provide a relevant comparative guide for researchers, this document details the biological evaluation of two representative 4-guanidinopiperidine derivatives, herein designated as Compound A and Compound B , which have been assessed as enteropeptidase inhibitors. This guide will serve as a practical example of the experimental data and methodologies relevant to this class of compounds.
The guanidino group is a key feature in many therapeutic agents, contributing to their pharmacological properties.[[“]] Piperidine moieties are also prevalent in a wide range of pharmaceuticals, making the combination of these two structures a subject of significant interest in drug discovery.[3][4][5][6][7]
In Vitro Activity: Enteropeptidase Inhibition
The in vitro inhibitory activity of Compound A and Compound B against human enteropeptidase was evaluated to determine their potency. The half-maximal inhibitory concentration (IC₅₀) was measured at two different time points to assess the initial and apparent inhibitory potential.
| Compound | Initial IC₅₀ (nM) | Apparent IC₅₀ (nM) |
| Compound A | 15 | 2.5 |
| Compound B | 30 | 4.1 |
In Vivo Study: Fecal Protein as a Pharmacodynamic Marker
To assess the in vivo efficacy of these compounds, their effect on protein digestion was measured in mice. The total protein content in feces was used as a pharmacodynamic marker, with an increase indicating inhibition of protein breakdown in the gastrointestinal tract.
| Compound | Dose (mg/kg) | Fecal Protein (mg/day) |
| Vehicle | - | 10.2 |
| Compound A | 10 | 25.8 |
| Compound B | 10 | 18.5 |
Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of human enteropeptidase.
Materials:
-
Human enteropeptidase
-
Fluorogenic substrate (e.g., a peptide with a fluorescent tag)[8][9]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[10]
-
Test compounds (Compound A and B) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
A solution of human enteropeptidase in assay buffer is added to the wells of a 96-well plate.
-
The test compounds, at various concentrations, are then added to the wells. A vehicle control (DMSO) is also included.
-
The plate is incubated at room temperature for a specified period (e.g., 6 minutes for initial IC₅₀ and 120 minutes for apparent IC₅₀) to allow for the interaction between the enzyme and the inhibitors.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths are substrate-dependent).
-
The rate of substrate cleavage is calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Fecal Protein Analysis in Mice
This protocol details the in vivo assessment of the compounds' ability to inhibit protein digestion by measuring total fecal protein.[11][12][13][14][15]
Animals:
-
Male C57BL/6J mice
Procedure:
-
Mice are individually housed and acclimated.
-
The test compounds (Compound A or B) are administered orally at a dose of 10 mg/kg. A control group receives the vehicle.
-
Feces are collected over a 24-hour period following administration.
-
The collected feces are dried and weighed.
-
The total protein content in the fecal samples is determined using a standard protein quantification method, such as the bicinchoninic acid (BCA) assay.
-
The total fecal protein per day is calculated and compared between the treated and vehicle groups.
Visualizing Experimental Workflows and Pathways
Workflow for in vitro and in vivo inhibitor evaluation.
Inhibition of the digestive cascade by a guanidinopiperidine derivative.
References
- 1. This compound [myskinrecipes.com]
- 2. consensus.app [consensus.app]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijnrd.org [ijnrd.org]
- 8. benchchem.com [benchchem.com]
- 9. content.abcam.com [content.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of stool proteins in C57BL/6J mice by two-dimensional gel electrophoresis and MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an Integrated Pipeline for Profiling Microbial Proteins from Mouse Fecal Samples by LC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Elevated fecal peptidase D at onset of colitis in Galphai2-/- mice, a mouse model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of tert-Butyl 4-guanidinopiperidine-1-carboxylate Hydrochloride Batches
This guide provides a comparative analysis of spectroscopic data for two hypothetical batches of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride. The data presented is representative of typical analytical results for this compound and is intended to guide researchers, scientists, and drug development professionals in their own assessments.
Data Presentation
The following table summarizes the key spectroscopic data obtained for two separate batches of this compound.
| Spectroscopic Technique | Parameter | Batch A | Batch B |
| ¹H NMR (400 MHz, D₂O) | Chemical Shift (δ) ppm | 1.45 (s, 9H), 1.60-1.75 (m, 2H), 1.95-2.05 (m, 2H), 2.90-3.05 (m, 2H), 3.85-3.95 (m, 1H), 4.05-4.15 (m, 2H) | 1.46 (s, 9H), 1.62-1.77 (m, 2H), 1.97-2.07 (m, 2H), 2.92-3.07 (m, 2H), 3.87-3.97 (m, 1H), 4.07-4.17 (m, 2H) |
| ¹³C NMR (100 MHz, D₂O) | Chemical Shift (δ) ppm | 27.9, 28.7, 42.1, 49.5, 81.5, 156.8, 157.5 | 27.9, 28.7, 42.1, 49.5, 81.5, 156.8, 157.5 |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | 3300-3100 (N-H stretch), 2975 (C-H stretch), 1685 (C=O stretch), 1650 (C=N stretch), 1560 (N-H bend) | 3310-3110 (N-H stretch), 2976 (C-H stretch), 1684 (C=O stretch), 1652 (C=N stretch), 1561 (N-H bend) |
| Mass Spec. (ESI+) | m/z | 243.2074 [M+H]⁺ | 243.2076 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of different batches of a chemical compound.
Caption: Workflow for comparative spectroscopic analysis.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample from each batch was dissolved in 0.6 mL of deuterium oxide (D₂O).
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample from each batch was placed directly on the ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
3. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: Samples were dissolved in a methanol/water (1:1) solution to a concentration of approximately 1 mg/mL.
-
Data Acquisition: The samples were introduced into the mass spectrometer via direct infusion. The analysis was performed in positive ion mode (ESI+), and the mass-to-charge ratio (m/z) was recorded.
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound may not always be available, data from analogous compounds such as guanidine hydrochloride and various piperidine derivatives indicate that this substance should be handled as a hazardous material. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[1][2]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways, as it may be harmful to aquatic life.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste management program. Do not dispose of this chemical down the sink or in regular trash.[4][5]
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Segregate it from other waste streams such as non-hazardous waste, sharps, and biological waste.[6]
-
Store it separately from incompatible materials, particularly strong oxidizing agents and strong acids.[7]
2. Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container.[8][9] The container should be made of a material that does not react with the chemical.
-
Ensure the container is in good condition, with a secure, leak-proof lid.[8]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the date when the waste was first added to the container.
-
Include any relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a pickup for the hazardous waste.[4][9]
-
Follow all institutional procedures for requesting a waste pickup.
-
Do not attempt to transport the hazardous waste off-site yourself.
Disposal of Contaminated Materials:
Any materials, such as gloves, weighing papers, or absorbent pads, that are contaminated with this compound should also be disposed of as hazardous waste in the same container as the chemical itself.
Empty Container Disposal:
An "empty" container that held this compound must be managed carefully. To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent.[4]
-
Rinse the container three times with a solvent capable of removing the residue.
-
Collect the rinseate (the solvent used for rinsing) and dispose of it as hazardous waste.[4]
-
After triple-rinsing, deface or remove the original chemical label.[4]
-
The clean, defaced container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[4][6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative limits and timelines often associated with hazardous waste management in a laboratory setting. Note that these are general guidelines, and specific regulations may vary by location and institution.[9]
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be accumulated. |
| Acutely Toxic Waste (P-listed) SAA Limit | A maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated. |
| Time Limit for Full Containers in SAA | Containers must be removed from the SAA within 3 calendar days of being filled. |
| Maximum Storage Time in SAA (partially full) | Up to 12 months from the date waste was first added, as long as volume limits are not exceeded. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on structurally related guanidine and piperidine derivatives is advised to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Guanidine compounds are typically hazardous, potentially causing skin and eye irritation, and may be harmful if ingested or inhaled.[1][2][3] The piperidine moiety may also present specific toxicological properties. Therefore, the use of appropriate personal protective equipment is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when splash hazards exist.[1][4] | To protect against splashes, dust, and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, 0.11mm thickness).[4] | To prevent skin contact which can cause irritation.[1][3] Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | Laboratory coat or chemical-resistant coveralls.[2][4] | To protect skin and personal clothing from contamination.[2] Contaminated clothing should be removed immediately and laundered before reuse. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if dust is generated or if handling outside of a well-ventilated area or fume hood.[2][5] | To prevent the inhalation of dust which may be harmful.[1][2] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[3][4]
-
Assemble all necessary PPE as detailed in Table 1 and inspect for integrity.
-
Have an emergency eyewash station and safety shower readily accessible.[6]
-
Keep the chemical container tightly closed when not in use.[7]
-
-
Handling:
-
In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
-
For larger spills, evacuate the area and notify the appropriate emergency response team.[1]
-
Prevent the spilled material from entering drains or waterways.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste material, including leftover chemical and contaminated PPE, in a clearly labeled, sealed hazardous waste container.[2]
-
-
Disposal Method:
-
Contaminated Packaging:
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of laboratory chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
